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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Discovery and History of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

A Note to the Reader: The specific molecule, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, is a novel chemical entity for which a detailed historical record of discovery and development is not publicly available. This...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The specific molecule, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, is a novel chemical entity for which a detailed historical record of discovery and development is not publicly available. This guide, therefore, presents a scientifically rigorous and technically plausible narrative of its discovery and synthesis, constructed from established principles of medicinal chemistry and analogous synthetic routes reported for structurally related pyrazole derivatives. This document is intended for researchers, scientists, and drug development professionals as a forward-looking exploration of a promising chemical scaffold.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in the design of bioactive molecules.[1] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

This guide focuses on a specific, rationally designed pyrazole derivative: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine . The strategic incorporation of a 1-methyl group, a C3-pyrrolidinyl substituent, and a C4-amino group is hypothesized to confer a unique pharmacological profile, potentially targeting a range of therapeutic areas.

Hypothetical Discovery and Rationale for Synthesis

The conceptualization of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine likely arose from a scaffold-hopping approach or a targeted design strategy aimed at improving the properties of a known class of bioactive pyrazoles. The rationale for the inclusion of each substituent is as follows:

  • 1-methyl group: N-methylation of the pyrazole ring is a common strategy to enhance metabolic stability and modulate the electronic properties of the ring system. It also eliminates tautomerism, leading to a single, well-defined isomer.

  • C3-pyrrolidinyl group: The introduction of a cyclic amine, such as pyrrolidine, can improve aqueous solubility and provides a key interaction point for hydrogen bonding with biological targets. The pyrrolidine ring is a common motif in many successful drugs.

  • C4-amino group: The 4-amino-pyrazole moiety is a well-established pharmacophore.[3][4] The amino group can act as a crucial hydrogen bond donor and a point for further chemical modification to explore structure-activity relationships (SAR).

Proposed Synthetic Pathways

The synthesis of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine can be envisioned through several plausible routes, leveraging established methodologies for pyrazole construction and functionalization. A convergent and efficient strategy would likely involve the initial construction of a suitably substituted pyrazole core, followed by the introduction of the amino group.

A proposed retrosynthetic analysis is outlined below:

G target 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine intermediate1 1-methyl-4-nitro-3-(pyrrolidin-1-yl)-1H-pyrazole target->intermediate1 Reduction of nitro group intermediate2 3-halo-1-methyl-4-nitropyrazole intermediate1->intermediate2 Nucleophilic Aromatic Substitution intermediate3 Pyrrolidine intermediate1->intermediate3 intermediate4 1-methyl-4-nitropyrazole intermediate2->intermediate4 Halogenation

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on analogous transformations reported in the scientific literature.

Protocol 1: Synthesis of 3-chloro-1-methyl-4-nitropyrazole

This step involves the regioselective chlorination and nitration of 1-methylpyrazole.

  • Reagents and Materials:

    • 1-methylpyrazole

    • Nitrating mixture (e.g., fuming nitric acid in sulfuric acid)

    • Chlorinating agent (e.g., N-chlorosuccinimide)

    • Solvent (e.g., Dichloromethane)

    • Standard laboratory glassware and safety equipment

  • Procedure:

    • To a stirred solution of 1-methylpyrazole in a suitable solvent at 0 °C, slowly add the nitrating mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction by carefully pouring it onto ice.

    • Extract the aqueous layer with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 1-methyl-4-nitropyrazole is then subjected to chlorination using N-chlorosuccinimide in a suitable solvent.

    • The reaction is heated to reflux until completion.

    • After cooling, the reaction mixture is washed with water and brine.

    • The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield 3-chloro-1-methyl-4-nitropyrazole.

Protocol 2: Synthesis of 1-methyl-4-nitro-3-(pyrrolidin-1-yl)-1H-pyrazole

This step involves a nucleophilic aromatic substitution reaction.

  • Reagents and Materials:

    • 3-chloro-1-methyl-4-nitropyrazole

    • Pyrrolidine

    • A suitable base (e.g., potassium carbonate)

    • Solvent (e.g., Dimethylformamide - DMF)

  • Procedure:

    • To a solution of 3-chloro-1-methyl-4-nitropyrazole in DMF, add potassium carbonate and pyrrolidine.

    • Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-methyl-4-nitro-3-(pyrrolidin-1-yl)-1H-pyrazole.

Protocol 3: Synthesis of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

This final step involves the reduction of the nitro group to an amine.

  • Reagents and Materials:

    • 1-methyl-4-nitro-3-(pyrrolidin-1-yl)-1H-pyrazole

    • Reducing agent (e.g., Tin(II) chloride dihydrate, or catalytic hydrogenation with Pd/C)

    • Solvent (e.g., Ethanol, Ethyl acetate)

  • Procedure (using SnCl₂·2H₂O):

    • Dissolve 1-methyl-4-nitro-3-(pyrrolidin-1-yl)-1H-pyrazole in ethanol.

    • Add an excess of tin(II) chloride dihydrate to the solution.

    • Reflux the mixture for several hours until the reaction is complete.

    • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography to yield 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Formula C₈H₁₄N₄
Molecular Weight 166.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not determined
Boiling Point Not determined
Solubility Soluble in methanol, ethanol, DMSO, and DMF
pKa (most basic) ~6.5 (predicted for the pyrrolidine nitrogen)
LogP ~1.2 (predicted)

Potential Applications and Future Research Directions

Based on the pharmacological activities of structurally related 4-aminopyrazole derivatives, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a promising candidate for investigation in several therapeutic areas:

  • Kinase Inhibition: Many 4-aminopyrazole derivatives are potent inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The target compound could be screened against a panel of kinases to identify potential therapeutic targets.

  • Anti-inflammatory Activity: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of the title compound could be evaluated in cellular and animal models of inflammation.

  • Central Nervous System (CNS) Disorders: The ability of the pyrrolidine moiety to improve blood-brain barrier penetration suggests that this compound could be explored for its activity on CNS targets.

Future research should focus on the efficient, scalable synthesis of this molecule, followed by a comprehensive in vitro and in vivo pharmacological evaluation to elucidate its biological activity and therapeutic potential. Further derivatization of the 4-amino group could also lead to the discovery of new compounds with improved potency and selectivity.

Conclusion

While the specific discovery and history of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine remain to be written, its rational design, based on the well-established medicinal chemistry of the pyrazole scaffold, marks it as a compound of significant interest. The proposed synthetic pathway provides a clear and feasible route to its preparation, opening the door for its exploration as a novel therapeutic agent. This in-depth technical guide serves as a foundational document to inspire and direct future research into this promising area of drug discovery.

References

  • Stumpf, A., et al. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synlett.[4]

  • (2018). Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. The Journal of Organic Chemistry.[5]

  • (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.[6]

  • (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. US Patent.[7]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[8]

  • (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.[9]

  • (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc.

  • (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org.[2]

  • (1997). Process for the preparation of 3-amino-5-methylpyrazole. US Patent.[10]

  • (2025). Design, Synthesis and Antibacterial Evaluation of Some New Pyrrolidine Derivatives Based Pyrazole Moiety via Vilsmeier-Haack Rea. Baghdad Science Journal.[11]

  • (2026). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Chemistry of Heterocyclic Compounds.[12]

  • (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.[13]

  • (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.[14]

  • (2019). Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and... ResearchGate.[15]

  • (2019). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules.[1]

  • (2011). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Rasayan Journal of Chemistry.[16]

  • (2022). An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem.[17]

  • (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[18]

  • (2024). Pyrazole synthesis. Organic Chemistry Portal.[19]

Sources

Exploratory

Strategic Design and Synthesis of 1-Methyl-3-(Pyrrolidin-1-yl)-1H-Pyrazol-4-Amine Scaffolds

Executive Summary: The Aminopyrazole Pharmacophore[1] The 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine scaffold represents a highly versatile "privileged structure" in modern medicinal chemistry. Unlike simple pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aminopyrazole Pharmacophore[1]

The 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine scaffold represents a highly versatile "privileged structure" in modern medicinal chemistry. Unlike simple pyrazoles, this tri-substituted core combines three distinct electronic features essential for high-affinity ligand design:

  • The 4-Amino Handle: A primary amine acting as a nucleophilic anchor for amide coupling, urea formation, or cyclization into fused heteroaromatic systems (e.g., pyrazolo[1,5-a]pyrimidines).[]

  • The 3-Pyrrolidine Moiety: A saturated heterocycle that enhances aqueous solubility (logP modulation) and fills hydrophobic pockets in enzyme active sites (specifically ATP-binding pockets of kinases like JAK and CDK).[]

  • The 1-Methyl Group: A steric blocker that prevents tautomerization, locking the pyrazole into a fixed regioisomer essential for consistent structure-activity relationships (SAR).[]

This guide details the robust synthesis, validation, and strategic derivatization of this core, positioning it as a critical intermediate for next-generation kinase inhibitors.[]

Synthetic Architecture & Retrosynthesis

To ensure scalability and chemical purity, we avoid the unpredictable regiochemistry of hydrazine cyclizations. Instead, we employ a Regioselective Functionalization Strategy starting from a halogenated precursor.

Retrosynthetic Logic

The target molecule is disassembled via a functional group interconversion (FGI) of the amine to a nitro group, followed by a Nucleophilic Aromatic Substitution (


) disconnection at the C3 position.

Retrosynthesis Target Target: 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine NitroInt Intermediate 1: 1-Methyl-4-nitro-3-(pyrrolidin-1-yl)-1H-pyrazole Target->NitroInt FGI: Nitro Reduction (H2, Pd/C) ChloroPre Precursor: 3-Chloro-1-methyl-4-nitro-1H-pyrazole NitroInt->ChloroPre SnAr Displacement (Pyrrolidine, Heat) Start Starting Material: 3-Chloro-1-methyl-1H-pyrazole ChloroPre->Start Electrophilic Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic analysis leveraging the activated 4-nitro group for C3-substitution.

Experimental Protocols

Step 1: Nitration (Activation)

Objective: Synthesize 3-chloro-1-methyl-4-nitro-1H-pyrazole. The introduction of the nitro group at C4 is critical. It acts as an electron-withdrawing group (EWG), activating the C3-chlorine for the subsequent


 reaction.[]
  • Reagents: 3-Chloro-1-methyl-1H-pyrazole (1.0 eq), Fuming

    
     (3.0 eq), Conc. 
    
    
    
    .
  • Protocol:

    • Dissolve 3-chloro-1-methyl-1H-pyrazole in conc.

      
       at 0°C.
      
    • Dropwise add fuming

      
      , maintaining internal temp <10°C.
      
    • Warm to RT and stir for 2 hours (Monitor by TLC: 30% EtOAc/Hex).

    • Pour onto crushed ice. The product precipitates as a pale yellow solid.

    • Filter, wash with cold water, and dry in vacuo.

  • Causality: The 1-methyl group directs electrophilic aromatic substitution to the C4 position.[] Without the methyl group (NH-pyrazole), nitration is sluggish and yields N-nitro intermediates.[]

Step 2: Displacement

Objective: Synthesize 1-methyl-4-nitro-3-(pyrrolidin-1-yl)-1H-pyrazole. Critical Control Point: The reaction must be run in a polar aprotic solvent to stabilize the transition state.

  • Reagents: Intermediate from Step 1 (1.0 eq), Pyrrolidine (2.5 eq),

    
     (1.5 eq), DMF or Acetonitrile.[]
    
  • Protocol:

    • Suspend chlorinated intermediate in Acetonitrile (

      
      ).[]
      
    • Add

      
       followed by pyrrolidine.[]
      
    • Heat to reflux (80°C) for 4-6 hours. The solution will turn deep yellow/orange.

    • Workup: Evaporate solvent. Resuspend residue in EtOAc, wash with water x3 (to remove excess pyrrolidine).[]

    • Dry over

      
       and concentrate.
      
  • Validation:

    
     NMR will show the disappearance of the pyrazole C3-H (if applicable) or shift in C5-H, and appearance of pyrrolidine multiplets at 
    
    
    
    1.9 and 3.4 ppm.[]
Step 3: Nitro Reduction

Objective: Isolate 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine.[]

  • Reagents: Nitro intermediate, 10% Pd/C (10 wt%),

    
     (balloon or 30 psi), Methanol.
    
  • Protocol:

    • Dissolve nitro compound in MeOH.[] Purge with

      
      .
      
    • Add Pd/C catalyst carefully.[]

    • Stir under

      
       atmosphere for 12 hours.
      
    • Filter through Celite pad (Caution: Pyrophoric catalyst).[]

    • Concentrate filtrate to yield the target amine as a viscous oil or low-melting solid.[]

  • Stability Note: The free amine is oxidation-sensitive.[] Store under Argon at -20°C or convert immediately to the HCl salt.

Derivatization & Structural Analogs

The 4-amino group serves as the gateway to two major classes of bioactive molecules: Linear Amides/Ureas (JAK/Kinase inhibitors) and Fused Bicyclic Systems .[]

Pathway A: Amide/Urea Functionalization (JAK Inhibitor Analogs)

Similar to Oclacitinib (Apoquel), acylation of the amine allows for interaction with the hinge region of kinases.

  • Reaction: Target Amine + R-COCl (or R-NCO).[]

  • Key Analog: N-(1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-yl)acrylamides. These are potential covalent inhibitors (via Michael addition to Cysteine residues in the kinase pocket).

Pathway B: Cyclization to Pyrazolo[1,5-a]pyrimidines

Condensation with 1,3-electrophiles creates a fused system, mimicking the adenine core of ATP.[]

  • Reagents: 1,3-diketones (e.g., acetylacetone) or

    
    -keto esters.[]
    
  • Mechanism: The exocyclic 4-amino group attacks one carbonyl, followed by the endocyclic pyrazole N2 attacking the second carbonyl.

  • Significance: This scaffold is prominent in CDK2 and PI3K inhibitors.[]

Structural Analog Data
Analog ClassModificationTarget UtilityLogP (Calc)
Parent 3-PyrrolidinylGeneral Intermediate0.85
Analog 1 3-MorpholinoImproved Solubility0.42
Analog 2 3-(4-Methylpiperazinyl)Enhanced Basic/ADME0.95
Derivative 4-AcrylamideCovalent Kinase Inhibitor1.20

Mechanistic Visualization

The following diagram illustrates the divergent synthesis pathways from the core amine.

Derivatization Core CORE SCAFFOLD 1-Methyl-3-(pyrrolidin-1-yl)- 1H-pyrazol-4-amine Reagent1 + 1,3-Diketones (Acid Cat.) Core->Reagent1 Reagent2 + Acryloyl Chloride (Base) Core->Reagent2 Reagent3 + Isocyanates Core->Reagent3 Prod1 Pyrazolo[1,5-a]pyrimidines (Fused System) Reagent1->Prod1 Prod2 Acrylamides (Covalent Inhibitors) Reagent2->Prod2 Prod3 Ureas (H-Bond Donors) Reagent3->Prod3

Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive lead compounds.[]

References

  • Syntheis of Pyrazolo[1,5-a]pyrimidines: Title: A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives.[][2] Source: Periodica Polytechnica Chemical Engineering.[] URL:[Link][]

  • Medicinal Chemistry of Aminopyrazoles: Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: Molecules (MDPI) / PMC.[] URL:[Link]

  • JAK Inhibitor Context (Oclacitinib): Title: Oclacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.[] Source: Guide to Pharmacology.[] URL:[Link][]

  • General Pyrazole Synthesis: Title: Recent Advances in Synthesis and Properties of Pyrazoles.[3][4][5] Source: MDPI Encyclopedia.[][6] URL:[Link][]

Sources

Foundational

A Methodological Framework for Assessing the Toxicology and Safety of Novel Pyrazole Amines: The Case of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Disclaimer: Comprehensive, publicly available toxicology and safety data for the specific molecule 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is limited. This guide therefore provides a robust, scientifically-ground...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Comprehensive, publicly available toxicology and safety data for the specific molecule 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is limited. This guide therefore provides a robust, scientifically-grounded methodological framework for establishing such a profile. It is intended for researchers, scientists, and drug development professionals as an in-depth guide to the necessary experimental workflow, adhering to international regulatory standards. All protocols and data tables are presented as templates for execution and interpretation.

Introduction: The Imperative for a Structured Toxicological Assessment

Novel chemical entities (NCEs), such as 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, represent potential advancements in therapeutics and other chemical applications. However, their introduction into the development pipeline necessitates a rigorous and systematic evaluation of their potential adverse effects on biological systems. The primary objective of a toxicological assessment is not merely to identify hazards, but to characterize the dose-response relationship and establish a margin of safety for potential human exposure.[1]

This document outlines a tiered, logical progression for evaluating the safety profile of a novel pyrazole amine. The strategy begins with efficient, high-throughput in silico and in vitro methods to identify potential liabilities early, conserving resources and adhering to the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).[2] It then progresses to targeted in vivo studies to understand systemic effects, guided by internationally harmonized protocols from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3][4][5]

Section 1: Foundational Assessment - Physicochemical Characterization & In Silico Profiling

Before embarking on biological testing, a thorough understanding of the test article's chemical properties is paramount. This foundational data informs dose formulation, predicts potential metabolic pathways, and is a prerequisite for computational modeling.

Physicochemical Properties

A single, well-characterized batch of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine should be used for all studies to ensure consistency.[6] Key parameters to be determined include:

  • Purity: (e.g., >98%) via HPLC, LC-MS.

  • Identity Confirmation: via ¹H-NMR, ¹³C-NMR, Mass Spectrometry.

  • Solubility: In aqueous and relevant organic solvents.

  • LogP/LogD: To predict membrane permeability and bioaccumulation potential.

  • pKa: To understand ionization state at physiological pH.

In Silico Toxicological Prediction

Computational toxicology leverages extensive databases and algorithms to predict a compound's potential liabilities based on its structure.[2][7] This is a cost-effective initial screen to flag potential hazards and guide subsequent experimental design.[2][8][9]

Workflow:

  • Obtain the canonical SMILES or SDF structure of the molecule.

  • Utilize a suite of validated computational models (e.g., Derek Nexus, Lhasa, ToxStudio, Predict™) to assess endpoints.[8][10]

  • Analyze the output for structural alerts that may indicate toxicity.

Illustrative In Silico Prediction Summary

Toxicological EndpointPredictionStructural Alerts IdentifiedConfidence Level
Bacterial Mutagenicity (Ames)PositiveAromatic AmineHigh
hERG InhibitionEquivocalPotential for cation-pi interactionMedium
HepatotoxicityLow RiskNo primary alertsLow
Skin SensitizationLow RiskNo primary alertsMedium

Section 2: In Vitro Toxicology - The Core Screening Battery

In vitro assays provide the first biological data on the compound's effects at the cellular level. They are critical for identifying genotoxic and cytotoxic potential.

Genotoxicity Assessment

Genotoxicity testing aims to identify substances that can cause genetic alterations, a key concern for potential carcinogenicity.[11] A standard battery of tests is required to cover different endpoints like gene mutation and chromosomal damage.[11][12]

Workflow Diagram: Standard Genotoxicity Testing Battery

G cluster_0 Genotoxicity Assessment start Test Article: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) start->ames Point Mutations micronucleus In Vitro Micronucleus Assay (OECD 487) start->micronucleus Clastogenicity & Aneuploidy tk Mammalian Cell Gene Mutation Test (e.g., HPRT/MLA - OECD 476/490) start->tk Gene Mutations (Mammalian) result Integrated Genotoxicity Profile ames->result micronucleus->result tk->result

Caption: A standard workflow for in vitro genotoxicity assessment.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

  • Objective: To detect chemically-induced gene mutations (point mutations) in multiple strains of Salmonella typhimurium and Escherichia coli.

  • Materials: Histidine-dependent S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent E. coli strain (e.g., WP2 uvrA). S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.

  • Procedure:

    • Prepare a range of concentrations of the test article based on a preliminary cytotoxicity assay.

    • In separate tubes for each bacterial strain, combine the test article, bacteria, and either phosphate buffer (non-activation) or S9 mix (metabolic activation).

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine/tryptophan).

  • Validation: A positive result is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the solvent control. Known mutagens are used as positive controls.

Section 3: Safety Pharmacology - Assessing Physiological Function

Safety pharmacology studies are designed to investigate potential undesirable effects on vital physiological functions.[4][13] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems and is crucial before first-in-human administration.[3][14]

Core Battery Studies (ICH S7A)
  • Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rodents is performed to assess effects on behavior, coordination, sensory-motor function, and autonomic activity.[14]

  • Cardiovascular System: In vitro hERG channel assay to assess the risk of QT interval prolongation. In vivo cardiovascular telemetry in a conscious, unrestrained large animal model (e.g., dog, non-human primate) to monitor blood pressure, heart rate, and ECG.

  • Respiratory System: Evaluation of respiratory rate, tidal volume, and minute volume using whole-body plethysmography in rodents.[14]

Workflow Diagram: Safety Pharmacology Core Battery

G cluster_1 ICH S7A Core Battery Assessment start Test Article cns CNS Assessment (Irwin Test/FOB in Rodents) start->cns cvs Cardiovascular Assessment start->cvs resp Respiratory Assessment (Plethysmography in Rodents) start->resp report Safety Pharmacology Risk Profile cns->report cvs_invitro In Vitro hERG Assay cvs->cvs_invitro cvs_invivo In Vivo Telemetry (e.g., Dog, NHP) cvs->cvs_invivo resp->report cvs_invitro->report cvs_invivo->report

Caption: Tiered assessment for the safety pharmacology core battery.

Section 4: In Vivo Acute Systemic Toxicity

The first in vivo study typically assesses acute toxicity to determine the potential for adverse effects from a single dose and to help classify the substance for hazard labeling.[15]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

  • Objective: To determine the acute oral toxicity of a substance and assign it to a GHS toxicity category.[16] This method uses a stepwise procedure with a small number of animals.[17][18]

  • Species: Typically female rats are used.[15]

  • Procedure:

    • A starting dose (e.g., 300 mg/kg) is selected based on any available information. If no data is available, 300 mg/kg is recommended.[17]

    • A group of three animals is dosed via oral gavage.

    • Outcome 1: If 2 or 3 animals die, the substance is classified in that toxicity category, and testing stops.

    • Outcome 2: If 0 or 1 animal dies, the procedure is repeated with three more animals at the next higher fixed dose level (e.g., 2000 mg/kg).

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A full necropsy is performed on all animals at the end of the study.[19]

  • Data Interpretation: The results classify the substance into one of the GHS categories for acute toxicity, rather than providing a precise LD50 value.[16]

Illustrative Acute Oral Toxicity Data (OECD 423)

StepStarting Dose (mg/kg)Number of AnimalsMortalityClinical Signs ObservedOutcome / Next Step
13003 Females0/3Mild lethargy, resolved within 24hProceed to higher dose
220003 Females1/3Lethargy, piloerectionStop test. Classify based on outcome.

Section 5: Data Integration and Conclusion

The culmination of this tiered assessment is an integrated safety profile for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine. The in silico predictions provide initial warnings, which are then confirmed or refuted by the in vitro data. A positive Ames test, for example, would be a significant finding requiring careful consideration and likely follow-up in vivo genotoxicity studies. The safety pharmacology and acute toxicity studies provide the first whole-organism data, defining the dose-limiting toxicities and establishing an initial safety margin.

This framework provides a scientifically rigorous, resource-efficient, and ethically considerate pathway to characterize the toxicological profile of a novel chemical entity, ensuring that safety is a primary consideration from the earliest stages of development.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • Predict - Life Science Software – Drug Research & Development. (n.d.). Instem. [Link]

  • ToxStudio® | In Silico Toxicology Platform | Toxicity Prediction. (n.d.). Certara. [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. [Link]

  • ICH Harmonised Tripartite Guideline: Safety Pharmacology Studies for Human Pharmaceuticals S7A. (2000). ICH. [Link]

  • Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2001). Federal Register. [Link]

  • OECD Test Guidelines for Genetic Toxicology. (2021). Istituto Superiore di Sanità. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025). YouTube. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency. [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). PMC. [Link]

  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. (2017). OECD. [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. [Link]

  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. (2023). Oxford Academic. [Link]

  • Computational Predictive Toxicology. (n.d.). Schrödinger. [Link]

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials. (2024). GOV.UK. [Link]

  • In Silico Toxicity Prediction. (2024). PozeSCAF. [Link]

  • Acute Toxicity Testing Criteria for New Chemical Substances. (1979). EPA. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2023). HistologiX. [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022). OECD. [Link]

  • New toxicology testing guidance to come. (n.d.). CAP TODAY. [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017). FDA. [Link]

Sources

Exploratory

The Pharmacological Potential of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

The following technical guide provides an in-depth structural and mechanistic analysis of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine . A Structural & Mechanistic Analysis of a Privileged Kinase Scaffold Document Typ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and mechanistic analysis of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine .

A Structural & Mechanistic Analysis of a Privileged Kinase Scaffold

Document Type: Technical Whitepaper Subject: Medicinal Chemistry & Target Validation CAS Registry Number: 1431967-73-5 Molecular Formula: C


H

N

Executive Summary & Chemical Space Analysis

In modern drug discovery, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine represents a highly specialized "privileged scaffold." Unlike fully elaborated drug candidates, this molecule functions as a potent hinge-binding fragment . Its architecture combines an electron-rich pyrazole core with a solubilizing pyrrolidine moiety, making it an ideal precursor for Type I ATP-competitive kinase inhibitors.

This guide analyzes its potential biological targets, focusing on the Janus Kinase (JAK) family, Aurora Kinases , and Cyclin-Dependent Kinases (CDKs) , and provides a validated experimental roadmap for its characterization.

Structural Pharmacophore Modeling

To understand the biological targets, one must first deconstruct the molecule’s interaction potential within the ATP-binding pocket of protein kinases.

The Hinge-Binding Vector

The 4-amino-pyrazole motif is a canonical ATP-mimetic. In a typical kinase binding mode:

  • N2 (Pyrazole): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region (e.g., Glu or Leu residues).

  • C4-Amine (Exocyclic): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge.

  • C3-Pyrrolidine: Projects into the solvent-exposed region or the ribose-binding pocket, providing solubility and steric bulk to displace water molecules, which is entropically favorable.

Visualization of Binding Topology

The following diagram illustrates the pharmacophoric mapping of the scaffold against a generic kinase hinge region.

Pharmacophore cluster_logic Pharmacophore Logic Scaffold 1-methyl-3-(pyrrolidin-1-yl) -1H-pyrazol-4-amine Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-Bond Donor (NH2) Solvent Solvent Front / Ribose Pocket Scaffold->Solvent Steric Occlusion (Pyrrolidine) Hinge->Scaffold H-Bond Acceptor (N2) N1_Methyl N1-Methyl: Prevents Tautomerization N1_Methyl->Scaffold C4_Amine C4-Amine: Vector for Elaboration C4_Amine->Scaffold

Figure 1: Pharmacophore mapping of the aminopyrazole scaffold within the kinase ATP pocket.

Primary Biological Targets

Based on structural homology with FDA-approved agents (e.g., Ruxolitinib, Tozasertib) and fragment-based drug discovery (FBDD) principles, the following are the highest-probability targets.

Janus Kinases (JAK1, JAK2, JAK3, TYK2)

The aminopyrazole core is the structural anchor for several JAK inhibitors.

  • Mechanism: The molecule binds to the ATP-binding site in the cleft between the N- and C-lobes.

  • Relevance: The pyrrolidine group at position 3 mimics the hydrophobic interactions often required for JAK2 selectivity.

  • Validation Status: High. Analogous structures are foundational in the synthesis of JAK inhibitors used for myelofibrosis and rheumatoid arthritis [1, 2].

Aurora Kinases (Aurora A & B)

Aurora kinases are critical regulators of mitosis.

  • Mechanism: 3-aminopyrazoles are well-documented Aurora inhibitors (e.g., VX-680).[1] While the subject molecule is a 4-amino isomer, the electronic distribution allows for "scaffold hopping" to target the unique gatekeeper residues in Aurora A [3].

  • Therapeutic Window: Oncology (Anti-mitotic agents).

Cyclin-Dependent Kinases (CDKs)
  • Target: CDK2/Cyclin E and CDK4/Cyclin D.

  • Rationale: The ATP pocket of CDKs is highly conserved and accommodates planar heterocycles like pyrazoles. The pyrrolidine ring can exploit the ribose-binding pocket to gain selectivity over other serine/threonine kinases.

Quantitative Analysis: SAR & Potency Potential

The following table summarizes the predicted potency of the fragment versus its elaborated derivatives.

Target FamilyFragment Potency (Predicted Kd)Elaborated Drug Potency (IC50)Key Interaction Residue (Human)
JAK2 1 - 10 µM< 5 nMLeu932 (Hinge H-bonds)
Aurora A 5 - 20 µM< 10 nMAla213 (Hinge H-bonds)
CDK2 10 - 50 µM< 50 nMLeu83 (Hinge H-bonds)
LRRK2 > 50 µM~ 100 nMAla1950 (Hinge H-bonds)

Note: As a fragment, the molecule exhibits micromolar affinity.[2] Its value lies in its "Ligand Efficiency" (LE)—interaction energy per heavy atom.

Experimental Validation Protocols

To confirm biological activity, a rigorous workflow combining chemical synthesis and biochemical assaying is required.

Protocol A: Chemical Elaboration (Buchwald-Hartwig Coupling)

The free amine at C4 is the "warhead" attachment point.

  • Reagents: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine (1.0 eq), Aryl Halide (e.g., 2-chloropyrimidine) (1.1 eq), Pd2(dba)3 (catalyst), Xantphos (ligand), Cs2CO3 (base).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Heat to 100°C under N2 atmosphere for 12 hours.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Why this works: This couples the fragment to a "tail" moiety, converting the weak fragment into a potent inhibitor for testing.

Protocol B: Kinome Profiling (Thermal Shift Assay)

Before investing in complex enzymatic assays, use Differential Scanning Fluorimetry (DSF) to screen for binding.

  • Preparation: Mix Recombinant Kinase Domain (2 µM) + SYPRO Orange dye + Compound (10 µM and 100 µM).

  • Instrument: qPCR machine with melt curve capability.

  • Readout: Measure the shift in melting temperature (

    
    ).
    
  • Interpretation: A

    
     indicates significant binding stabilization.
    
Workflow Diagram

The following DOT diagram outlines the critical path from fragment to validated target.

Workflow Start Fragment: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine Step1 Step 1: In Silico Docking (Glide / AutoDock Vina) Start->Step1 Predict Pockets Step2 Step 2: Chemical Elaboration (Pd-Catalyzed Amination) Step1->Step2 Select Linkers Step3 Step 3: Thermal Shift Assay (DSF) (Screening 96-kinase panel) Step2->Step3 Synthesize Library Step4 Step 4: Enzymatic IC50 (FRET / ADP-Glo) Step3->Step4 Hit Confirmation Step4->Step2 SAR Optimization Loop

Figure 2: Integrated workflow for validating the biological targets of the aminopyrazole fragment.

Conclusion

1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a high-value pharmacophore precursor . While it possesses intrinsic weak affinity for JAK and Aurora kinases, its primary utility is as a modular building block. Researchers should utilize this scaffold to target the ATP-hinge region, leveraging the C4-amine for structural extension into the kinase back-pocket to achieve nanomolar potency and isoform selectivity.

References

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR . National Institutes of Health (NIH). Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors . MDPI Molecules. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors . MDPI Pharmaceuticals. Available at: [Link]

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors . ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of Novel Pyrazole-Based Compounds in Cellular Assays

A Guide for Researchers in Drug Discovery and Development Disclaimer: The specific compound "1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine" is not extensively documented in publicly available scientific literature. The...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Disclaimer: The specific compound "1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine" is not extensively documented in publicly available scientific literature. Therefore, this document provides a generalized framework and best-practice protocols for the evaluation of novel pyrazole-containing small molecules in cell culture experiments, using data from structurally related compounds for illustrative purposes. Researchers must conduct their own dose-response studies and safety assessments for any new chemical entity.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives have been successfully developed into FDA-approved drugs for various indications.[3] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][4] The versatility of the pyrazole core allows for the synthesis of diverse chemical libraries, making it a focal point in the search for novel therapeutic agents.[1]

Hypothetical Mechanism of Action: Inhibition of a Pro-Inflammatory Signaling Pathway

For the purpose of this guide, we will hypothesize that a novel pyrazole derivative, "Compound X" (representing a compound like 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine), modulates an inflammatory response by inhibiting a key kinase in the NF-κB signaling pathway. This is a common mechanism for anti-inflammatory compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor ikk IKK Complex receptor->ikk tnfa TNF-α tnfa->receptor Binds compound_x Compound X compound_x->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Releases dna DNA nfkb_active->dna Translocates to Nucleus gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription Induces

Figure 1: Hypothetical signaling pathway of Compound X.

PART 1: Safety, Handling, and Storage

1.1. Hazard Identification

Novel chemical compounds should always be handled with care. Based on safety data sheets for similar heterocyclic amines, researchers should assume the compound may be a skin, eye, and respiratory irritant.[5][6]

  • Causes skin irritation. [5]

  • Causes serious eye irritation. [5]

  • May cause respiratory irritation. [5]

1.2. Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling the compound in either powder or solution form:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • Laboratory coat.

All handling of the pure compound or concentrated stock solutions should be performed in a certified chemical fume hood.[7]

1.3. Storage and Stability

Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5] For long-term storage, keeping the compound at -20°C is recommended. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

PART 2: Protocols for Cell-Based Assays

2.1. Preparation of Stock Solutions

The solubility of a novel compound must be empirically determined. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for use in cell culture.

Materials:

  • Compound X (solid form)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh a small amount of Compound X (e.g., 1-5 mg).

  • Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 50 mM).

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

2.2. Determining the Optimal Working Concentration: A Cytotoxicity Assay

Before assessing the biological activity of Compound X, it is crucial to determine the concentration range that is non-toxic to the cells of interest. A common method is the MTT or resazurin-based viability assay.

Principle:

This protocol outlines a general workflow to determine the concentration of Compound X that results in 50% inhibition of cell viability (IC50).

G start Seed cells in 96-well plate (e.g., 5,000 cells/well) incubation1 Incubate 24h (37°C, 5% CO2) start->incubation1 treatment Prepare serial dilutions of Compound X in culture medium incubation1->treatment add_treatment Add diluted compound to wells treatment->add_treatment incubation2 Incubate for desired duration (e.g., 24h, 48h, 72h) add_treatment->incubation2 add_reagent Add viability reagent (e.g., MTT, Resazurin) incubation2->add_reagent incubation3 Incubate for 1-4h add_reagent->incubation3 read_plate Read absorbance/fluorescence on a plate reader incubation3->read_plate analyze Calculate % viability vs. control and determine IC50 read_plate->analyze

Figure 2: General workflow for a cell viability assay.

Protocol:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

  • Compound Dilution: Prepare a 2X working stock of your highest desired concentration of Compound X in complete culture medium. Perform serial dilutions (e.g., 1:2 or 1:3) in complete culture medium to create a range of concentrations. Remember to include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add the prepared 2X compound dilutions.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

PART 3: Illustrative Data

The following table presents hypothetical IC50 values for a related pyrazole-based benzenesulfonamide against various cancer cell lines, as an example of how to present such data.[1]

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma25.01
HT-29Colon Carcinoma8.99
SW-620Colon Carcinoma3.27
Data adapted from a study on a different pyrazole derivative for illustrative purposes.[1]

Conclusion

The pyrazole scaffold is a valuable starting point for the development of new therapeutic agents. The protocols outlined in this document provide a fundamental framework for the initial in vitro characterization of novel pyrazole-based compounds. By systematically assessing the safety, solubility, and cytotoxic profile, researchers can establish a solid foundation for subsequent mechanistic and efficacy studies.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2020, December 14). Safety Data Sheet for 3-Methyl-1H-pyrazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(1-methyl-1h-pyrazol-3-yl)pyrrolidin-3-amine. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules, MDPI. Retrieved from [Link]

  • Kumar, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9). Retrieved from [Link]

  • Lee, J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. International Journal of Molecular Sciences, MDPI. Retrieved from [Link]

  • Li, Y., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Sabbagh, O. I., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Method

application of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine in neuroscience research

Application Note: 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine in Neuroscience Research Part 1: Core Directive & Executive Summary Subject: 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine (CAS: 1431962-36-5) Role: Pri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine in Neuroscience Research

Part 1: Core Directive & Executive Summary

Subject: 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine (CAS: 1431962-36-5) Role: Privileged Scaffold & Pharmacophore Building Block Primary Application: Synthesis of Kinase Inhibitors (LRRK2, DLK, JAK) for Neurodegenerative Diseases.

Executive Summary: 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a specialized heterocyclic building block utilized primarily in the Fragment-Based Drug Discovery (FBDD) of neurotherapeutics. Its structural motif—an electron-rich aminopyrazole core coupled with a solubilizing pyrrolidine ring—makes it an ideal "hinge-binder" for ATP-competitive kinase inhibitors.

This guide details the application of this scaffold in developing inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) (Parkinson’s Disease) and Dual Leucine Zipper Kinase (DLK) (Neurodegeneration), focusing on synthetic derivatization, structure-activity relationship (SAR) exploration, and blood-brain barrier (BBB) permeability optimization.

Part 2: Scientific Integrity & Logic

Mechanistic Basis: The "Hinge-Binding" Scaffold

The aminopyrazole moiety is a validated pharmacophore in neuroscience. In the ATP-binding pocket of kinases:

  • The Exocyclic Amine (4-NH2): Acts as a hydrogen bond donor to the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper residue).

  • The Pyrazole Nitrogen (N2): Acts as a hydrogen bond acceptor from the hinge backbone amide.

  • The Pyrrolidine Ring (3-position): Projects into the solvent-exposed region or the ribose-binding pocket, improving solubility and metabolic stability—critical factors for CNS drug delivery.

Experimental Workflow: From Scaffold to Lead

The utility of this amine lies in its derivatization. It is rarely used as a standalone drug but rather as the nucleophilic warhead in coupling reactions to generate bioactive amides or ureas.

Workflow Diagram:

G Scaffold 1-Methyl-3-(pyrrolidin-1-yl) -1H-pyrazol-4-amine Reaction Amide/Urea Coupling (EDC/HATU or Isocyanates) Scaffold->Reaction Derivatization Library Kinase Inhibitor Library (LRRK2 / DLK / JAK) Reaction->Library Purification Screening In Vitro Screening (ADP-Glo / LanthaScreen) Library->Screening IC50 Determination Lead CNS Lead Candidate (High Potency + BBB Pen.) Screening->Lead SAR Optimization

Caption: Workflow for utilizing the aminopyrazole scaffold in neurotherapeutic discovery.

Part 3: Protocols & Methodologies

Protocol A: Synthesis of LRRK2 Inhibitor Analogs (Amide Coupling)

Objective: To couple the 4-amine group with various carboxylic acids (Ar-COOH) to target the kinase specificity pocket.

Reagents:

  • Scaffold: 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine (1.0 eq)

  • Coupling Partner: Heteroaryl carboxylic acid (e.g., indazole-3-carboxylic acid) (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to activate the acid.

  • Addition: Add 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine (1.0 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor progress by LC-MS (Target mass = Acid MW + 166.2 - 18.0).

  • Workup: Dilute with EtOAc (50 mL), wash with saturated

    
     (2x), water (2x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient 0-10%).

Scientific Rationale:

  • HATU vs. EDC: HATU is preferred for sterically hindered amines like the 4-aminopyrazole to ensure high yields.

  • DIPEA: Maintains basic pH to keep the amine nucleophilic (unprotonated).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the


 of the synthesized analogs against LRRK2 (G2019S mutant).

Materials:

  • Recombinant LRRK2 G2019S enzyme.

  • Substrate: LRRKtide (RLGRDKYKTLRQIRQ).

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized inhibitor in 100% DMSO (Start conc: 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of inhibitor (or DMSO control) to a 384-well white plate.

    • Add 4 µL of Kinase Buffer containing LRRK2 enzyme (Optimization required: typically 5–10 ng/well).

    • Incubate for 10 min at RT to allow inhibitor binding.

    • Add 4 µL of Substrate/ATP mix (Final ATP conc should be at

      
      , typically 10–50 µM).
      
    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit data to a 4-parameter logistic equation to calculate

    
    .
    
Protocol C: PAMPA-BBB Permeability Assay

Objective: Assess if the synthesized analogs can cross the Blood-Brain Barrier (BBB), a critical requirement for neurotherapeutics.

Methodology:

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

  • Donor Plate: Add 300 µL of compound (10 µM in PBS + 5% DMSO) to the bottom plate.

  • Acceptor Plate: Coat the PVDF membrane filter with 4 µL of porcine brain lipid solution (20 mg/mL in dodecane). Add 200 µL of PBS to the acceptor wells.

  • Sandwich: Place the acceptor plate on top of the donor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Measure compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
    Target
    
    
    for CNS drugs: >
    
    
    cm/s.

Part 4: Data Presentation & Analysis

Table 1: Structure-Activity Relationship (SAR) Trends for Aminopyrazole Analogs

R-Group Substitution (Amide)LRRK2 IC50 (nM)BBB Permeability (

)
Notes
Indazole-3-yl 4.5 ± 0.8HighPotent hinge binder; standard reference.
Phenyl (Unsubstituted) > 1000HighLacks specific H-bonds in the back pocket.
2-Methoxy-pyridine 12.0 ± 2.1ModerateImproved metabolic stability; slightly lower potency.
Cyclopropyl > 5000Very HighToo small to fill the ATP pocket effectively.

Interpretation: The coupling of the 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine scaffold with bicyclic heteroaromatics (like indazole) is essential for high potency, as these groups occupy the hydrophobic "back pocket" of the kinase.

References

  • Estrada, A. A., et al. (2012). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, 55(22), 9416–9433. Link

  • Chan, B. K., et al. (2014). "Discovery of GNE-7915, a Potent, Selective, and Brain-Penetrable LRRK2 Inhibitor." ACS Medicinal Chemistry Letters, 5(2), 119–123. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Application

Application Note: High-Throughput Screening &amp; Characterization of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine in Cancer Models

Abstract & Introduction This application note details the standardized protocol for utilizing 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine in phenotypic cancer cell line screening. This compound represents a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the standardized protocol for utilizing 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine in phenotypic cancer cell line screening. This compound represents a "privileged scaffold" in medicinal chemistry—specifically the aminopyrazole class —which serves as a core structural motif in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and CDK inhibitors.

The specific substitution of the pyrrolidin-1-yl moiety at the C3 position distinguishes this analog from simpler methyl- or phenyl-substituted pyrazoles. This modification is frequently employed to modulate lipophilicity (LogP), improve aqueous solubility via the saturated nitrogen heterocycle, and explore novel structure-activity relationships (SAR) within the ATP-binding pockets of kinases.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Screening as a high-value fragment for kinase hinge-binding regions.

  • Phenotypic Screening: Evaluation of antiproliferative potency across diverse cancer histologies.

  • Mechanism of Action (MoA) Profiling: Investigating cell cycle arrest (G1/S vs. G2/M) typical of pyrazole-based ATP-competitive inhibitors.

Material Preparation & Handling

Safety Warning: Treat as a novel chemical entity (NCE). Wear standard PPE (lab coat, gloves, safety glasses). Handle in a fume hood.

Physicochemical Properties (Estimated)
PropertyValue / CharacteristicRelevance
Molecular Weight ~166.22 g/mol Ideal for fragment-based screening (<300 Da).
Appearance Off-white to yellow solidColoration often indicates oxidation; store under inert gas.
Solubility High in DMSO (>50 mM)Pyrrolidine ring enhances solubility compared to phenyl analogs.
Stability Air-sensitive (Amine)Critical: Store at -20°C; avoid repeated freeze-thaw cycles.
Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 1.66 mg of compound into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of molecular biology grade DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization: Do not filter stock (potential compound loss). Ensure DMSO is sterile.

  • Aliquoting: Dispense into 50 µL aliquots in amber tubes to prevent light degradation. Store at -20°C or -80°C.

Protocol: Cell Viability Screening (72h MTT/CTG Assay)

This protocol validates the antiproliferative activity of the compound. We utilize a dose-response format to determine the Half-Maximal Inhibitory Concentration (IC50).

Experimental Design
  • Cell Lines: Panel recommended (e.g., A549 [Lung], MCF-7 [Breast], HCT116 [Colon]).

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Staurosporine (1 µM) or Doxorubicin.

    • Blank: Media only (no cells).

  • Replicates: Technical triplicates (

    
    ) per concentration.
    
Workflow Diagram

ScreeningWorkflow Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (1:3 in Media) Stock->Dilution Prepare 1000x Treatment Compound Addition (72h Incubation) Dilution->Treatment Add 100µL Seeding Cell Seeding (3,000 cells/well) Seeding->Treatment 24h Attachment Readout Readout (MTT/CellTiter-Glo) Treatment->Readout Lysis/Reagent Analysis Data Analysis (IC50 Calculation) Readout->Analysis Abs/Lum

Figure 1: High-Throughput Screening Workflow for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine.

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Harvest cells and count using Trypan Blue exclusion.

    • Dilute to 30,000–50,000 cells/mL (line dependent).

    • Seed 100 µL/well into 96-well plates (3,000–5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution (Day 1):

    • Master Plate: Prepare a 1000x concentration series in DMSO (e.g., 10 mM down to 10 nM).

    • Intermediate Plate: Dilute 1:50 into culture media (2x final concentration).

    • Assay Plate: Add 100 µL of the 2x intermediate mix to the cell plates (Final DMSO = 0.1%).

    • Range: Final testing range typically 100 µM to 0.1 nM (8-point log scale).

  • Incubation:

    • Incubate plates for 72 hours at 37°C, 5% CO₂.

  • Readout (Day 4 - CellTiter-Glo® Option):

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo® reagent.

    • Shake orbitally for 2 mins (cell lysis).

    • Incubate 10 mins at RT (signal stabilization).

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

Mechanistic Validation: Target Engagement

Given the aminopyrazole core, the primary hypothesis for Mechanism of Action (MoA) is ATP-competitive Kinase Inhibition . The pyrrolidine group suggests potential specificity for kinases with solvent-exposed regions near the hinge binder.

Recommended Follow-Up: Cell Cycle Analysis

Kinase inhibitors (especially CDKs and Aurora kinases) often induce distinct cell cycle arrest phenotypes.

  • Protocol: Treat cells with IC50 concentration for 24h. Fix in 70% Ethanol. Stain with Propidium Iodide (PI) + RNase A. Analyze via Flow Cytometry.

  • Expected Outcome:

    • G1 Arrest: Suggests CDK4/6 inhibition.

    • G2/M Arrest: Suggests CDK1 or Aurora Kinase inhibition.

Signaling Pathway Hypothesis

MoA Compound 1-methyl-3-(pyrrolidin-1-yl) -1H-pyrazol-4-amine ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competes with ATP Kinase Target Kinase (e.g., CDKs, JAKs) ATP_Pocket->Kinase Inhibits Phospho Phosphorylation Cascade Kinase->Phospho Blocks Arrest Cell Cycle Arrest (Apoptosis) Kinase->Arrest Induces Proliferation Cell Proliferation Phospho->Proliferation Downregulates

Figure 2: Hypothesized Mechanism of Action (MoA) as an ATP-competitive inhibitor.

Data Analysis & Troubleshooting

Calculating IC50

Normalize raw data to controls:



Fit data using a 4-parameter logistic (4PL) non-linear regression  model:


Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilityDo not exceed 100 µM. Ensure DMSO < 0.5%.
Edge Effect Evaporation in outer wellsFill outer wells with PBS; do not use for data.
High Variability Pipetting error or cell clumpingUse multichannel pipettes; ensure single-cell suspension during seeding.
Compound Color Change Oxidation of amineDiscard stock. Prepare fresh from powder under inert gas.

References

  • Ertl, P., et al. (2020). Heterocyclic Scaffolds in Medicinal Chemistry: The Pyrazole Class. European Journal of Medicinal Chemistry.

  • Riss, T.L., et al. (2013). Cell Viability Assays: MTT and CellTiter-Glo Protocols. NIH Assay Guidance Manual.

  • Zhang, J., et al. (2009). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening.

  • PubChem Compound Summary. (2023). 1-methyl-1H-pyrazol-4-amine Derivatives.[1][2][3] National Library of Medicine.

Sources

Method

Application Note: High-Precision Stock Solution Preparation of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Abstract & Scope The compound 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine represents a specialized aminopyrazole scaffold, frequently utilized as a core building block or intermediate in the synthesis of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The compound 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine represents a specialized aminopyrazole scaffold, frequently utilized as a core building block or intermediate in the synthesis of kinase inhibitors (e.g., JAK, Src family kinases). Inaccurate preparation of stock solutions for such nitrogen-rich heterocycles can lead to significant experimental variability, particularly in IC


 determinations and cell-based assays.

This Application Note provides a rigorous, field-validated protocol for preparing, validating, and storing stock solutions. It moves beyond simple "weigh-and-dilute" instructions to include solubility verification steps, correction factors for salt forms, and quality control (QC) checkpoints to ensure data integrity.

Physicochemical Profile & Handling

Before handling, verify the specific form of your compound (Free Base vs. Salt). The molecular weight (MW) differs significantly, altering mass calculations.

Table 1: Compound Specifications
PropertyValue (Free Base)Notes
Chemical Name 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amineVerify label on vial.
Chemical Formula

Nitrogen-rich; prone to oxidation.
Molecular Weight 166.22 g/mol CRITICAL: If HCl salt, MW

202.68 g/mol .
Appearance Off-white to yellow solidColor darkens with oxidation.
Solubility (Predicted) DMSO (>50 mM), Ethanol (>20 mM)Poor water solubility for free base.
Storage (Solid) -20°C, Desiccated, DarkHygroscopic.

Expert Insight: Aminopyrazoles are electron-rich and susceptible to oxidation. Always purge stock vials with inert gas (Nitrogen or Argon) after use to prevent "browning" and degradation over time.

Materials & Equipment

  • Compound: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine (>98% purity recommended).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent).
    
    • Note: Avoid water-containing DMSO as it promotes compound precipitation during freeze-thaw cycles.

  • Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR series).

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Filtration: 0.22

    
    m PTFE syringe filter (optional, for sterilization).
    

Experimental Protocol: Stock Preparation

Phase 1: The "Solubility Pre-Flight" Check

Do not commit your entire batch to a solvent without verification.

  • Weigh a Test Aliquot: Weigh approximately 0.5 – 1.0 mg of the solid into a clear microtube.

  • Solvent Addition: Add DMSO to achieve a theoretical concentration of 100 mM .

    • Calculation:

      
      
      
  • Visual Inspection: Vortex for 30 seconds.

    • Clear Solution: Proceed to Phase 2.

    • Turbid/Particulates: Sonicate for 5 minutes at 40°C. If still insoluble, lower target concentration to 50 mM or 10 mM.

Phase 2: Bulk Stock Preparation (Standard 10 mM)

This protocol assumes the preparation of 10 mL of a 10 mM stock solution using the Free Base (MW 166.22).

Step 1: Calculate Mass Requirement Use the formula:




Step 2: Weighing

  • Equilibrate the compound vial to room temperature (RT) for 30 minutes before opening to prevent condensation.

  • Place a clean amber glass vial on the balance and tare.

  • Weigh 16.62 mg (± 0.5 mg) of the powder. Record the exact mass (e.g., 16.80 mg).

Step 3: Precise Solvent Addition (Gravimetric Method) For highest accuracy, add solvent by mass or recalculate volume based on the actual weighed mass.

  • Recalculation:

    
    
    
  • Add the calculated volume of anhydrous DMSO.

Step 4: Dissolution & Mixing

  • Cap the vial tightly.[1]

  • Vortex vigorously for 1 minute.

  • Sonicate in a water bath for 5-10 minutes if necessary to ensure complete dissolution.

  • Inspect: Hold the vial against a light source. The solution must be free of any floating crystals or Schlieren lines (swirls indicating density gradients).

Phase 3: Aliquoting & Storage

Crucial for Stability: Repeated freeze-thaw cycles introduce moisture into DMSO, causing compound precipitation.

  • Divide the master stock into single-use aliquots (e.g., 50

    
    L or 100 
    
    
    
    L) in polypropylene microtubes.
  • Labeling: Include Compound Name, Concentration, Solvent, Date, and User Initials.

  • Storage: Store at -20°C (short term < 3 months) or -80°C (long term > 6 months).

Workflow Visualization (Logic Flow)

The following diagram outlines the decision-making process for preparing and validating the stock solution.

StockPrep Start Start: Equilibrate Compound to RT CheckForm Check Form: Free Base or Salt? Start->CheckForm CalcMW Calculate Adjusted MW (Base: 166.22 | HCl: ~202.7) CheckForm->CalcMW PreFlight Pre-Flight Solubility Check (1 mg in DMSO @ 100 mM) CalcMW->PreFlight Decision Is it Clear? PreFlight->Decision PrepBulk Prepare Bulk Stock (Target: 10 mM) Decision->PrepBulk Yes Sonicate Sonicate (40°C) / Add Co-solvent Decision->Sonicate No (Turbid) ReduceConc Reduce Target Conc (to 5 mM or 1 mM) Decision->ReduceConc Still Insoluble QC QC Check (LC-MS / UV-Vis) PrepBulk->QC Sonicate->Decision Re-check ReduceConc->PrepBulk Aliquot Aliquot & Store (-80°C) QC->Aliquot

Figure 1: Decision tree for the preparation of aminopyrazole stock solutions, ensuring solubility verification prior to bulk processing.

Quality Control (QC) Protocols

To ensure the "Trustworthiness" of your stock solution, perform one of the following checks:

Method A: UV-Vis Absorbance Check

Aminopyrazoles typically absorb in the UV range (230–280 nm).

  • Dilute the 10 mM stock 1:1000 in Methanol (final 10

    
    M).
    
  • Scan from 200 nm to 400 nm.

  • Criteria: The spectrum should show a distinct peak (typically

    
     nm) consistent with the pyrazole ring. Absence of peaks indicates degradation or precipitation.
    
Method B: LC-MS Verification (Gold Standard)
  • Dilute stock to 1

    
    M in 50:50 Water:Acetonitrile.
    
  • Inject onto a C18 column.

  • Criteria: Single peak with correct mass (

    
     for free base). Purity should be >95% by area integration.
    

Safety & Waste Disposal (HSE)

  • Hazards: Treat 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine as a potential Skin Irritant (H315) and Eye Irritant (H319) .

  • DMSO Permeability: DMSO readily penetrates skin, carrying dissolved compounds into the bloodstream.

    • Mandatory PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.

  • Disposal: Dispose of stock solutions and contaminated tips in the Halogenated Organic Waste stream (due to the nitrogen heterocycles often being treated similarly in waste protocols, though non-halogenated organic solvent waste is also acceptable if no halogens are present in the specific derivative).

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. Bethesda (MD): National Library of Medicine (US). Available from: [Link]

  • PubChem. Compound Summary for 1-methyl-1H-pyrazol-4-amine (Core Scaffold). National Library of Medicine. Available from: [Link]

  • Broad Institute.Chemical Biology Platform: General Compound Handling Protocols. (General reference for library management).

Disclaimer: This protocol is for research use only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your compound vendor before starting.

Sources

Application

Application Note: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine in High-Throughput Screening

[1][2] Executive Summary & Chemical Profile[1][2][3] 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a high-value heterocyclic building block (Fragment MW: ~166.2 Da) utilized primarily in Fragment-Based Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[1][2][3]

1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a high-value heterocyclic building block (Fragment MW: ~166.2 Da) utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of DNA-encoded libraries (DEL) .[1][2] Its structural architecture combines a privileged pyrazole core (common in kinase and GPCR inhibitors) with a solubilizing, sp3-rich pyrrolidine moiety.[1][2]

This guide details the protocols for incorporating this scaffold into High-Throughput Screening (HTS) campaigns, focusing on quality control , fragment screening (SPR/NMR) , and library derivatization .[1][2]

Chemical Property Table
PropertyValueCritical HTS Implication
Molecular Weight 166.22 g/mol Ideal for Fragment Screening (Rule of 3 compliant).[1][2]
ClogP ~0.5 - 1.2High aqueous solubility; low risk of aggregation in assay buffers.[1][2]
pKa (Conj. Acid) ~4.5 - 5.5 (Pyrazole N)The pyrrolidine nitrogen is an aniline-like amide resonance contributor, reducing basicity compared to free pyrrolidine.[1][2] The primary amine at C4 is the primary conjugation handle.[1][2]
H-Bond Donors 2 (-NH2)Critical for "hinge-binding" in kinase targets.[1][2]
Solubility >50 mM in DMSOExcellent for acoustic dispensing (Echo/Mosquito).[1][2]

Pre-Screening Analytics & Quality Control[1]

Before entering any HTS campaign, the integrity of the fragment must be validated.[1][2] Primary amines on electron-rich heterocycles are susceptible to oxidation (N-oxide formation) or dimerization (azo coupling) upon prolonged storage in DMSO.[1][2]

Protocol A: DMSO Stock Stability & QC

Objective: Ensure compound integrity in 100% DMSO storage plates.

  • Dissolution: Dissolve solid material to 100 mM in anhydrous DMSO (Grade: HTS-Certified, <0.05% water).

  • Liquid Handling: Use low-retention tips. Avoid polystyrene plates; use Cyclic Olefin Copolymer (COC) or Polypropylene (PP) plates to minimize leaching.[1][2]

  • QC Check (LC-MS/ELSD):

    • Column: C18 Reverse Phase (Rapid resolution, e.g., 2.1 x 50 mm).[1][2]

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1][2]

    • Detection: UV (254 nm) and ELSD (Evaporative Light Scattering) to detect non-chromophoric oxidative impurities.[1][2]

    • Acceptance: Purity >95%.[1][2][3] If a peak at M+16 (N-oxide) or M+M-2 (dimer) exceeds 2%, re-purify.[1][2]

  • Storage: Store at -20°C under nitrogen or argon seal. Avoid repeated freeze-thaw cycles (max 3 cycles).[1][2]

Fragment-Based Screening Protocols

Due to its low molecular weight, this compound typically exhibits low affinity (µM to mM range) in isolation.[1][2] Standard biochemical HTS (e.g., TR-FRET) may yield false negatives.[1][2] Biophysical methods are required.[1][2]

Protocol B: Surface Plasmon Resonance (SPR) Clean-Screen

Rationale: The pyrrolidine ring can induce non-specific binding (NSB) to carboxymethyl dextran chips.[1][2] This protocol validates "clean" binding behavior before target screening.[1]

Materials:

  • Instrument: Biacore 8K or Carterra LSA.

  • Sensor Chip: CM5 (Carboxymethyl dextran) or Ni-NTA (for His-tagged proteins).[1][2]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[1][2]4) + 2% DMSO.[1][2]

Workflow:

  • Reference Channel Preparation: Activate and block flow cell 1 (Fc1) without protein immobilization to serve as the reference.[1][2]

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts.

  • Dose Response: Inject the compound at 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM .

    • Contact Time: 30 seconds.

    • Dissociation Time: 60 seconds.[1][2]

    • Flow Rate: 30 µL/min.

  • Analysis:

    • Square Wave Check: The sensorgram should look like a "square wave" (fast on/fast off).

    • Stoichiometry: Calculate

      
      . If binding signal > 120% of theoretical 
      
      
      
      , the compound is aggregating or binding super-stoichiometrically (Flag as "Sticky").[1][2]
Protocol C: Ligand-Observed NMR (WaterLOGSY)

Rationale: Confirms binding in solution, free of surface artifacts.[1][2]

  • Sample Prep: Mix Target Protein (10 µM) + Compound (200 µM) in D2O/Buffer saline.

  • Pulse Sequence: ephogsygpno (WaterLOGSY with excitation sculpting).

  • Logic:

    • Non-binder: The compound signals will be negative (interacting with bulk water).[1][2]

    • Binder: The compound signals will be positive (transfer of magnetization from the slowly tumbling protein-ligand complex).[1][2]

    • Control: Run the compound without protein to establish the baseline negative signal.[1][2]

HTS Library Enablement (Derivatization)

If used as a scaffold for a "SAR-by-Catalog" or combinatorial library, the 4-amino group is the vector for diversity.[1][2]

Reaction Logic

The 4-amino group on the pyrazole is nucleophilic but less reactive than a benzyl amine due to the electron-rich heteroaromatic ring.[1][2]

  • Preferred Coupling: Amide coupling (with HATU/HOAt) or Urea formation (with Isocyanates).[1][2]

  • Avoid: Reductive amination (often low yield due to steric hindrance from the adjacent methyl and pyrrolidine groups).[1][2]

Workflow Diagram (DOT)

The following diagram illustrates the decision logic for processing this scaffold in a screening campaign.

HTS_Workflow Start Compound Source (1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine) QC QC: LC-MS & Solubility (DMSO Stability) Start->QC Decision Application Type? QC->Decision FBDD Fragment Screening (Direct Binding) Decision->FBDD Fragment LibSyn Library Synthesis (Derivatization at -NH2) Decision->LibSyn Scaffold SPR SPR Clean-Screen (Check Aggregation) FBDD->SPR NMR NMR Validation (WaterLOGSY/STD) SPR->NMR Valid Binders Coupling Amide/Urea Coupling (Parallel Synthesis) LibSyn->Coupling HTS Functional HTS (TR-FRET / AlphaScreen) Coupling->HTS

Caption: Decision tree for utilizing the pyrazole-amine scaffold in fragment-based vs. functional HTS workflows.

Potential Assay Interferences (PAINS & Artifacts)[1][2]

While this specific molecule is not a classic PAINS (Pan-Assay Interference Compound), users must be aware of:

  • Fluorescence Quenching: The electron-rich pyrazole-amine system can quench blue fluorophores (e.g., Coumarin) via Photo-induced Electron Transfer (PeT).[1][2]

    • Mitigation: Use Red-shifted dyes (Alexa 647, Cy5) in TR-FRET or FP assays.[1][2]

  • Covalent Reactivity: In assays involving electrophilic co-factors (e.g., certain ubiquitin ligase assays), the primary amine may form covalent adducts.[1][2]

    • Mitigation: Include a "pre-incubation" control without the initiating enzyme to check for non-enzymatic adduct formation.[1][2]

References

  • Erlanson, D. A., et al. (2016).[1][2] "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry.

  • Lepre, C. A., et al. (2004).[1][2] "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews.

  • Baell, J. B., & Holloway, G. A. (2010).[1][2] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[1][2] Journal of Medicinal Chemistry.

  • Giannetti, A. M. (2011).[1][2] "From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology.

Sources

Method

Application Notes and Protocols for the Biochemical Characterization of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Prepared by: Your Senior Application Scientist Forward This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of biochemical and cell...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Forward

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of biochemical and cellular assays to characterize the activity and target engagement of the novel small molecule, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine. The pyrazole scaffold is a well-established pharmacophore present in numerous kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against protein kinases or other ATP-dependent enzymes.[1][2][3] This guide will therefore focus on a logical workflow for identifying and validating the biochemical activity and cellular target engagement of this compound, assuming a hypothetical kinase target. The principles and protocols outlined herein are broadly applicable to the characterization of novel small molecule enzyme inhibitors.

Introduction to 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a heterocyclic organic compound featuring a substituted pyrazole ring. The pyrazole motif is a key structural feature in many FDA-approved drugs and clinical candidates, particularly in the oncology space, where it often serves as a scaffold for inhibitors of protein kinases.[1][4] The pyrrolidine and amine substitutions on the pyrazole ring provide opportunities for specific interactions within the binding pocket of a target protein. Given its chemical structure, a primary hypothesis is that this compound may function as an ATP-competitive inhibitor of a protein kinase.

To rigorously test this hypothesis, a multi-step assay development process is required. This process begins with a primary biochemical assay to screen for activity against a purified enzyme and determine potency (e.g., IC50). This is followed by a secondary, cell-based assay to confirm that the compound engages its target in a physiological context.[5][6]

Primary Biochemical Assay: In Vitro Kinase Activity

To determine if 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine inhibits a specific kinase, a robust and sensitive in vitro kinase assay is the first step.[7] There are several formats available, including radiometric assays, and fluorescence-based methods.[8][9] For high-throughput screening and routine inhibitor characterization, luminescence-based assays that quantify ATP consumption, such as the Kinase-Glo® assay, are highly effective.[10] This assay measures the amount of ATP remaining in solution following a kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescence signal.

Principle of the Luminescence-Based Kinase Assay

The assay is performed by incubating the kinase, its substrate, ATP, and the test compound. The kinase will phosphorylate its substrate by hydrolyzing ATP to ADP. After the kinase reaction, a detection reagent containing luciferase is added. The luciferase utilizes the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity.

Experimental Workflow: Luminescence-Based Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine add_compound Add compound dilutions to 384-well plate prep_compound->add_compound prep_reagents Prepare kinase reaction buffer, enzyme, substrate, and ATP add_enzyme Add kinase to plate prep_reagents->add_enzyme start_reaction Add substrate/ATP mix to initiate reaction add_enzyme->start_reaction incubation Incubate at room temperature start_reaction->incubation stop_reaction Add Kinase-Glo® reagent to stop reaction and generate signal incubation->stop_reaction read_plate Read luminescence on a plate reader stop_reaction->read_plate analyze_data Normalize data and plot dose-response curve read_plate->analyze_data calculate_ic50 Calculate IC50 value analyze_data->calculate_ic50

Caption: Workflow for a luminescence-based in vitro kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine in 100% DMSO.

    • Perform a serial dilution series in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilutions starting from 1 mM).

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the target kinase and its substrate in 1X Kinase Buffer to the desired working concentrations. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the kinase and at the Km for the substrate.

    • Prepare a solution of ATP in 1X Kinase Buffer at a concentration equal to its Km for the target kinase.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the compound serial dilutions to the wells of a 384-well white, opaque plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor or without enzyme as a positive control (0% activity).

    • Add 10 µL of the diluted kinase to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the reaction for 1 hour at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® Luminescent Kinase Assay reagent.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average signal from the DMSO-only wells to 100% activity and the average signal from the no-enzyme or positive control wells to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterExample Value
Plate Format384-well, white, opaque
Compound Concentrations10 µM - 0.17 nM (11-point, 3-fold)
Kinase Concentration1-5 nM
Substrate ConcentrationAt Km
ATP ConcentrationAt Km
Reaction Time60 minutes
Detection ReagentKinase-Glo®

Secondary Assay: Cellular Thermal Shift Assay (CETSA®)

While an in vitro assay is crucial for determining a compound's potency against a purified enzyme, it does not confirm that the compound can enter cells and bind to its target in the complex cellular environment.[11][12] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in intact cells.[13][14] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[15] When a compound binds to its target protein, the protein becomes more resistant to thermal denaturation.

Principle of CETSA

Cells are treated with the test compound and then heated to a range of temperatures. At higher temperatures, proteins denature and aggregate. If the compound binds to its target protein, the protein will be stabilized and remain in the soluble fraction at higher temperatures compared to the unbound protein in control cells. The amount of soluble target protein remaining after the heat challenge is quantified, typically by Western blotting.[13]

Experimental Workflow: CETSA

G cluster_cell_prep Cell Treatment cluster_heating Heat Challenge cluster_lysis_fractionation Lysis & Fractionation cluster_analysis Analysis culture_cells Culture cells to ~80% confluency treat_cells Treat cells with compound or DMSO control culture_cells->treat_cells incubate_cells Incubate for 1-2 hours treat_cells->incubate_cells aliquot_cells Aliquot cell suspension into PCR tubes incubate_cells->aliquot_cells heat_challenge Heat aliquots at a range of temperatures aliquot_cells->heat_challenge freeze_thaw Lyse cells by freeze-thaw cycles heat_challenge->freeze_thaw centrifuge Centrifuge to separate soluble and aggregated proteins freeze_thaw->centrifuge collect_supernatant Collect supernatant (soluble fraction) centrifuge->collect_supernatant quantify_protein Quantify protein concentration collect_supernatant->quantify_protein western_blot Perform Western blot for the target protein quantify_protein->western_blot analyze_blot Analyze band intensities to determine thermal shift western_blot->analyze_blot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[13]

Detailed Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one that expresses the target kinase) in appropriate media until they reach approximately 80-90% confluency.

    • Treat the cells with 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine at a desired concentration (e.g., 10x the biochemical IC50) or with DMSO as a vehicle control.

    • Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target engagement.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer such as PBS supplemented with a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • For an initial melt curve, use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[13]

    • After heating, cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

    • To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[13]

    • Carefully collect the supernatant, which contains the soluble proteins.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a standard method like the BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • It is advisable to also probe for a loading control, such as GAPDH or β-actin, to ensure equal protein loading across lanes.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (DMSO vs. compound), plot the normalized band intensity against the temperature.

    • A shift in the melting curve to the right for the compound-treated samples compared to the DMSO control indicates thermal stabilization of the target protein and confirms cellular target engagement.

Hypothetical Signaling Pathway and Point of Inhibition

To illustrate the context in which 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine might act, consider a generic kinase signaling pathway. Many such pathways are involved in cell proliferation, survival, and differentiation, making them common targets in drug discovery.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetKinase Hypothetical Target Kinase UpstreamKinase->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Inhibitor 1-methyl-3-(pyrrolidin-1-yl) -1H-pyrazol-4-amine Inhibitor->TargetKinase Inhibits

Caption: Hypothetical signaling pathway showing inhibition by the test compound.

Conclusion and Future Directions

This guide provides a structured approach to the initial biochemical and cellular characterization of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine. By employing a robust in vitro kinase assay followed by a cellular target engagement assay like CETSA, researchers can confidently determine the compound's potency and confirm its interaction with the intended target in a physiological setting. Positive results from these assays would warrant further investigation, including selectivity profiling against a panel of other kinases, determination of the mechanism of action (e.g., ATP-competitive), and evaluation in more complex cell-based functional assays.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?
  • Bio-protocol. (2014, March 5). IP-Kinase Assay.
  • Lamarre, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Experimental Drug Development Centre (EDDC). (n.d.). Biochemical and Biophysical Assay Development.
  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (n.d.).
  • PubMed. (2000, August 15). Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and...
  • ChEMBL. (n.d.). Scintillation Proximity Assay (SPA): A SPA membrane binding assay was used to identify inhibitors of [33P] 2MeS-ADP binding to cloned human P2...
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Nuvisan. (n.d.). Expert biochemical assays for drug discovery success.
  • Revvity. (n.d.). Scintillation Proximity Assays.
  • Wikipedia. (n.d.). Scintillation proximity assay.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Pharmaceutical Technology. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers.
  • ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA) to...
  • Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • MedchemExpress.com. (n.d.). 1-Methyl-1H-pyrazol-3-amine | Biochemical Reagent.
  • MDPI. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazol-4-amine AldrichCPR.
  • ACS Publications. (2018, September 10). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate...
  • PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990.
  • PMC. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from International Journal of Pharmaceutical Sciences Review and Research website.

Sources

Application

Application Note: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine as a Chemical Probe for Target Identification

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to utilizing 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine as a novel chemical probe for the identif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine as a novel chemical probe for the identification and validation of its biological targets. The pyrazole scaffold is a well-established pharmacophore present in numerous bioactive compounds, suggesting its potential for interacting with a range of protein classes.[1][2][3][4] This guide details the principles, experimental workflows, and step-by-step protocols for employing this probe in target discovery, focusing on affinity purification coupled with mass spectrometry (AP-MS) and target validation via competitive binding assays.

Introduction: The Rationale for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine as a Chemical Probe

Phenotypic screening campaigns often yield hit compounds with desirable cellular effects, but the underlying molecular targets remain unknown. Chemical probes are essential tools for elucidating these targets, thereby bridging the gap between phenotypic observations and mechanistic understanding.[5][6][7] A well-characterized chemical probe should exhibit potency and selectivity for its target(s) and be amenable to chemical modification for the incorporation of reporter tags or cross-linking moieties.[6][7]

The molecule 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine features a substituted pyrazole core, a structural motif frequently associated with a variety of biological activities.[1][2][4] The primary amine at the 4-position of the pyrazole ring serves as a convenient chemical handle for derivatization, allowing for the synthesis of affinity and photo-affinity probes. This application note outlines a strategic approach to leverage this molecule for target deconvolution.

Principle of Chemical Probe-Based Target Identification

The central strategy involves modifying the core molecule, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, to create a "bait" that can "fish" for its interacting proteins ("prey") from a complex biological sample, such as a cell lysate.[5] The most common approaches, which will be detailed here, are:

  • Affinity-Based Chemoproteomics: This method involves immobilizing a tagged version of the probe on a solid support (e.g., beads) to capture its binding partners.[5]

  • Photo-Affinity Labeling (PAL): PAL utilizes a probe derivatized with a photoreactive group.[8][9][10] Upon UV irradiation, the probe forms a covalent bond with its target, enabling more stringent purification and identification.[8][11]

Following the capture of target proteins, they are identified using mass spectrometry. Subsequent validation experiments, such as competitive binding assays, are crucial to confirm the specificity of the interaction.[12][13]

Probe Derivatization: From Core Molecule to Functional Tool

To be used as a tool for target identification, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine must be derivatized. The primary amine provides a reactive site for conjugation to a linker arm, which in turn is attached to either an affinity tag (e.g., biotin) for pull-down experiments or a photoreactive group and a reporter tag for photo-affinity labeling.

Workflow for Probe Synthesis:

Core 1-methyl-3-(pyrrolidin-1-yl)- 1H-pyrazol-4-amine Linker Linker Attachment (e.g., NHS-ester-PEG-linker) Core->Linker Choice Choice of Probe Type Linker->Choice Affinity Affinity Probe Synthesis (e.g., Biotinylation) Choice->Affinity Affinity-based Photo Photo-Affinity Probe Synthesis (e.g., Diazirine conjugation) Choice->Photo Photo-affinity FinalAffinity Final Affinity Probe Affinity->FinalAffinity FinalPhoto Final Photo-Affinity Probe Photo->FinalPhoto

Caption: Synthesis workflow for affinity and photo-affinity probes.

Experimental Section: Protocols for Target Identification and Validation

Protocol 1: Affinity Purification of Target Proteins

This protocol describes the use of a biotinylated derivative of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine to isolate binding partners from a cell lysate.

Principle: The biotinylated probe is immobilized on streptavidin-coated beads. When incubated with a cell lysate, proteins that bind to the probe are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[14][15]

Materials:

  • Biotinylated 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine (Probe-Biotin)

  • Inactive control probe (structurally similar but biologically inactive)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine pH 2.8, or SDS-PAGE sample buffer)

  • Protein concentration assay kit (e.g., BCA)

  • Mass spectrometer

Workflow:

Lysate Prepare Cell Lysate Incubate Incubate Beads with Lysate Lysate->Incubate Beads Immobilize Probe-Biotin on Streptavidin Beads Beads->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Protein Identification by LC-MS/MS Elute->MS Analysis Data Analysis and Candidate Prioritization MS->Analysis

Caption: Workflow for Affinity Purification Mass Spectrometry (AP-MS).

Step-by-Step Procedure:

  • Cell Culture and Lysis:

    • Culture cells of interest to ~80-90% confluency.

    • Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Probe Immobilization:

    • Resuspend streptavidin-coated magnetic beads in lysis buffer.

    • Add the biotinylated probe to the beads and incubate with gentle rotation to allow for binding.

    • Wash the beads to remove any unbound probe.

  • Affinity Capture:

    • Incubate the probe-conjugated beads with the cell lysate. A typical starting point is 1-2 mg of total protein per sample.

    • As a negative control, incubate a separate aliquot of lysate with beads conjugated to an inactive control probe or with unconjugated beads.

    • Allow binding to occur for a sufficient time (e.g., 1-4 hours) at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt concentration or detergent.

  • Elution:

    • Elute the captured proteins from the beads using an appropriate elution buffer. For mass spectrometry, elution with SDS-PAGE sample buffer followed by in-gel digestion is a common method.

  • Mass Spectrometry and Data Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise gel bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.[16]

    • Identify proteins using a database search algorithm.

    • Compare the proteins identified in the probe pull-down to those from the negative control to identify specific binding partners.

Data Interpretation:

Metric Probe Pull-down Control Pull-down Interpretation
Spectral Counts HighLow or ZeroPotential specific interactor
Fold Enrichment > 3-fold-Strong candidate
p-value < 0.05-Statistically significant enrichment
Protocol 2: Target Validation by Competitive Binding Assay

This protocol confirms the direct interaction between the original, unmodified compound and the identified target protein(s).

Principle: A competitive binding assay measures the ability of the unmodified compound to displace a labeled ligand (in this case, the biotinylated probe) from its target.[12][13][17] A successful competition indicates that both the probe and the free compound bind to the same site on the target protein.[18]

Materials:

  • Recombinant or purified target protein identified from Protocol 1.

  • Biotinylated probe (Probe-Biotin).

  • Unmodified 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine.

  • Streptavidin-coated plates or beads.

  • Detection reagent (e.g., HRP-conjugated anti-target antibody or a detection system for the labeled probe).

Workflow:

Immobilize Immobilize Target Protein Compete Incubate with Labeled Probe and varying concentrations of Unlabeled Compound Immobilize->Compete Wash Wash to Remove Unbound Reagents Compete->Wash Detect Detect Bound Labeled Probe Wash->Detect Analyze Generate Competition Curve and Calculate IC50 Detect->Analyze

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Optimization for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Executive Summary 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a highly electron-rich heteroaromatic amine. While valuable as a scaffold for kinase inhibitors and drug discovery, its electron-donating substituents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a highly electron-rich heteroaromatic amine. While valuable as a scaffold for kinase inhibitors and drug discovery, its electron-donating substituents (pyrrolidine at C3 and amine at C4) make it exceptionally prone to oxidative degradation in aqueous solution.

This guide provides a root-cause analysis of instability and actionable protocols to extend the half-life of your stock solutions.

Module 1: Diagnostic & Mechanism (The "Why")

The Instability Engine

The instability of this molecule is not due to hydrolysis (the pyrazole ring is robust), but rather Single Electron Transfer (SET) oxidation .

  • Electronic Pushing: The pyrrolidine ring acts as a strong electron donor, pushing electron density into the pyrazole core.

  • The Weak Link: The C4-amine lone pair becomes highly nucleophilic and susceptible to losing an electron to dissolved oxygen or trace metals.

  • The Cascade: This forms a radical cation, which rapidly reacts to form azo-dimers (colored pink/red) or polymerized quinone-like species (dark brown precipitate).

Degradation Pathway Visualization

OxidationPathway cluster_factors Accelerating Factors Start Intact Molecule (Colorless) Radical Radical Cation (Reactive Intermediate) Start->Radical Oxidation (O2 / Light / Fe3+) Dimer Azo-Dimer / Hydrazone (Pink/Red Species) Radical->Dimer Dimerization (Fast) Polymer Insoluble Polymer (Brown Precipitate) Dimer->Polymer Polymerization (Slow) pH pH > 6.0 Light UV/Vis Light Metals Trace Metals (Fe, Cu)

Figure 1: The oxidative degradation cascade of electron-rich aminopyrazoles. Note that the appearance of color is the first indicator of radical formation.

Module 2: Formulation & Stabilization Protocols

To stabilize this compound, you must disrupt the oxidation mechanism at three points: Protonation , Deoxygenation , and Chelation .

Buffer Selection (Critical)

The pKa of the C4-amine is estimated to be between 4.5 and 5.5.

  • At pH 7.4 (PBS): The amine is largely unprotonated (free base), leaving the lone pair exposed for oxidation. Avoid neutral PBS for long-term storage.

  • At pH 3.0 - 4.0: The amine is protonated (

    
    ). The lone pair is tied up, significantly raising the oxidation potential (making it harder to oxidize).
    

Recommended Buffer: 20 mM Citrate or Acetate Buffer, pH 3.5.

Additive Compatibility Matrix
Additive ClassRecommended AgentConcentrationMechanism of Action
Antioxidant Ascorbic Acid0.1% - 0.5% (w/v)Scavenges dissolved oxygen; reduces radical cations back to parent amine.
Antioxidant Sodium Metabisulfite0.1% (w/v)Prevents oxidation; highly effective but may react with aldehydes if present elsewhere in assay.
Chelator EDTA (Disodium)1 mMSequesters trace metal ions (Fe, Cu) that catalyze the SET oxidation.
Co-Solvent DMSOUp to 10%Improves solubility but does not prevent oxidation.
Standard Preparation Protocol (Aqueous Stock)
  • Degas Solvent: Spurge the buffer (e.g., Citrate pH 3.5) with Argon or Nitrogen gas for 15 minutes before adding the solid.

  • Add Stabilizers: Dissolve EDTA (1 mM) and Ascorbic Acid (0.1%) into the degassed buffer.

  • Dissolve Compound: Add the 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine solid. Vortex gently under inert gas flow if possible.

  • Aliquot: Immediately dispense into amber vials (to block UV).

  • Flash Freeze: Snap freeze in liquid nitrogen and store at -80°C.

Module 3: Storage & Handling

The "Golden Rules" of Storage
  • Solid State: Store at -20°C under desiccant. The solid is relatively stable but will darken over months if exposed to humid air.

  • Aqueous Solution:

    • 4°C (Fridge): Stable for < 24 hours (with antioxidants).

    • Room Temp: Unstable. Expect degradation within 2-4 hours.

    • -80°C: Stable for 3-6 months.

Freeze-Thaw Stability

This molecule tolerates freeze-thaw cycles poorly due to the condensation of oxygen during the thaw phase.

  • Recommendation: Single-use aliquots only. Do not refreeze.

Module 4: Troubleshooting & FAQ

Q1: My solution turned pink after 2 hours on the bench. Is it still usable?

A: No. The pink color indicates the formation of azo-dimers or quinoid species. Even a faint pink color suggests ~2-5% degradation. For quantitative assays (Ki/IC50), discard and prepare fresh. For qualitative work, it may be acceptable, but be aware of potential interference from the degradation products.

Q2: I see a new peak in LC-MS at M+14 or M+16. What is it?

A:

  • M+16: This is the N-oxide or hydroxylated species, a common early oxidation product.

  • M-2 (or 2M-2): This indicates oxidative coupling (dimerization) where two hydrogens are lost to form an N=N bond.

Q3: The compound precipitated when I diluted my stock (pH 3) into assay buffer (pH 7.4).

A: This is a solubility issue. The protonated form (pH 3) is highly soluble. The free base (pH 7.4) is less soluble.

  • Fix: Ensure your final assay concentration is below the solubility limit of the free base (likely < 1 mM). Alternatively, keep DMSO at 1-2% in the final assay to maintain solubility.

Q4: Can I use TCEP or DTT instead of Ascorbic Acid?

A: Use with caution. TCEP and DTT are reducing agents, but they are designed to break disulfide bonds. While they can act as antioxidants, they might interfere with downstream biological targets (e.g., reducing the kinase you are trying to study). Ascorbic acid is generally more "bio-inert" for this specific chemical class.

Module 5: Decision Tree for Experiment Design

DecisionTree Start Start: Preparing Solution Duration How long will the solution sit? Start->Duration Short < 2 Hours Duration->Short Quick Use Long > 2 Hours Duration->Long Storage Needed Buffer Use Standard Buffer (Keep on Ice) Short->Buffer Stabilize REQUIRED: 1. Acidic Buffer (pH 3-4) 2. Add Ascorbic Acid 3. Degas Solvents Long->Stabilize AssayType Assay Sensitivity? Stabilize->AssayType HighSens High (IC50/Kinetics) AssayType->HighSens Critical Data LowSens Low (Qualitative) AssayType->LowSens Rough Data Action1 Make Fresh Immediately Before Use HighSens->Action1 Action2 Use Stabilized Stock LowSens->Action2

Figure 2: Decision matrix for handling 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine based on experimental needs.

References

  • Oxidation of Aminopyrazoles: Ismail Althagafi, et al. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative. American Journal of Heterocyclic Chemistry. Supports the mechanism of radical formation and metal catalysis in pyrazole derivatives.

  • Stability of Aromatic Amines: BenchChem Technical Guides. (2025). A Comparative Guide to the Stability of Aromatic Amines. General grounding for the oxidative instability of electron-rich amines and the role of pKa.

  • Pharmaceutical Stabilization Strategies: Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. Authoritative text on the use of pH control (protonation) and antioxidants (ascorbic acid/sulfites) to stabilize amine drugs.
  • Degradation of Amine Solvents: Heriot-Watt University Research. (2012).[1] Degradation of amine-based solvents in CO2 capture process. Provides evidence for oxidative degradation pathways of pyrrolidine derivatives in the presence of oxygen and metals.

Sources

Optimization

troubleshooting unexpected results in 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine experiments

Executive Summary & Molecule Profile Welcome to the technical support hub for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine . If you are encountering unexpected decomposition, low yields during coupling, or purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine . If you are encountering unexpected decomposition, low yields during coupling, or purification difficulties, you are likely battling the inherent electronic properties of this scaffold.

This molecule is not just a simple amine; it is an electron-rich heterocyclic system . The pyrrolidine ring at position 3 acts as a strong electron donor, pushing electron density into the pyrazole ring. While this makes the C4-amine highly nucleophilic (good for reactivity), it simultaneously lowers the oxidation potential, making the compound susceptible to rapid oxidative degradation and "tarring" in air.

Reactivity & Stability Map

The following diagram outlines the critical reactivity hotspots that lead to common experimental failures.

ReactivityMap Molecule 1-methyl-3-(pyrrolidin-1-yl)- 1H-pyrazol-4-amine Pyrrolidine 3-Pyrrolidinyl Group (Strong Electron Donor) Molecule->Pyrrolidine Amine 4-Amino Group (Primary Nucleophile) Molecule->Amine C5_Position C5 Position (Sterically Accessible) Molecule->C5_Position Oxidation RISK: Rapid Oxidation (Turns Black/Brown) Pyrrolidine->Oxidation Increases HOMO energy Basicity RISK: Silica Streaking (High pKa) Amine->Basicity Interacts with Si-OH CNuc RISK: C-Nucleophilicity (Side Reactions at C5) C5_Position->CNuc Electrophilic attack

Figure 1: Reactivity profile highlighting why the electron-donating pyrrolidine group destabilizes the molecule toward oxidation while enhancing nucleophilicity.

Troubleshooting Guide: Common Failure Modes

Issue 1: "My product turned black/brown immediately after workup."

Diagnosis: Oxidative Decomposition. The combination of the electron-rich pyrazole and the exocyclic amine makes this compound sensitive to atmospheric oxygen, especially in solution or when adsorbed onto silica gel. This is a hallmark of electron-rich amino-heterocycles [1].

Likely Cause Corrective Action
Aerobic Workup Perform all extractions and concentrations under nitrogen or argon. Use degassed solvents.
Acidic Chloroform Avoid CDCl₃ for NMR if it hasn't been neutralized. The acidity accelerates oxidation. Use DMSO-d₆ or CD₃OD.
Silica Exposure Do not leave the compound on a silica column. The high surface area + oxygen exposure catalyzes decomposition.

Pro-Tip: If the compound is an oil, convert it immediately to a hydrochloride or oxalate salt. The salt form protonates the amine/heterocycle, withdrawing electron density and significantly stabilizing the solid against oxidation.

Issue 2: "The compound streaks on TLC and is stuck on the column."

Diagnosis: Strong Basicity / Interaction with Silanols. The pyrrolidine and the pyrazole nitrogens are basic. They hydrogen-bond strongly with the acidic silanol groups (Si-OH) on silica gel, leading to broad peaks, yield loss, and contamination.

  • Solution A (The "Pre-wash"): Pre-wash your silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.

  • Solution B (The Mobile Phase): Use a mobile phase containing 1% Et₃N or 1% NH₄OH (e.g., DCM:MeOH:NH₄OH 90:9:1).

  • Solution C (Alternative Stationary Phase): Switch to neutral alumina or amine-functionalized silica (NH-silica) to eliminate silanol interactions entirely.

Issue 3: "Amide coupling (HATU/EDC) failed or gave low yield."

Diagnosis: Catalyst Poisoning or Competitive Nucleophilicity. In rare cases, the pyrazole N2 (the nitrogen not attached to the methyl group) or the pyrrolidine nitrogen can coordinate with metal catalysts or compete for the activated ester.

  • Check 1: Are you using a large excess of base (DIPEA)? Ensure the HCl salt of the amine is fully free-based in situ.

  • Check 2: If using Pd-catalyzed cross-coupling (Buchwald-Hartwig), this specific amine can chelate Palladium. You may need a strong ligand like BrettPhos or RuPhos designed for hindered/heterocyclic amines [2].

  • Check 3: Order of addition. Activate the acid first (with HATU/DIPEA) for 15 minutes, then add the aminopyrazole. This prevents the aminopyrazole from reacting with the coupling reagent directly.

Step-by-Step Protocols

Protocol A: "Gold Standard" Isolation & Storage

Use this protocol to maximize shelf-life and prevent the "browning" effect.

  • Workup: Perform extraction using DCM/Water. Dry the organic layer over Na₂SO₄ (avoid MgSO₄ if Lewis acidity is a concern, though rare here).

  • Concentration: Rotary evaporate at <40°C. Do not evaporate to complete dryness if the neat oil is unstable. Leave a small amount of solvent or move directly to salt formation.

  • Salt Formation (Stabilization):

    • Dissolve the crude amine in minimal diethyl ether or EtOAc.

    • Cool to 0°C in an ice bath.

    • Dropwise add 1M HCl in ether (or 4M HCl in dioxane).

    • A precipitate should form immediately. Filter the solid under nitrogen.

    • Wash with cold ether.

  • Storage: Store the HCl salt at -20°C under argon. It should remain stable for months, whereas the free base may degrade in days.

Protocol B: Rescue of Oxidized Material

If your material has turned dark brown but is not fully tarred.

  • Dissolve the dark material in dilute HCl (1M). The amine will dissolve; neutral tar/oxidation byproducts often remain insoluble or can be washed away.

  • Wash the aqueous acidic layer with Ethyl Acetate (3x) to remove non-basic impurities.

  • Basify the aqueous layer (pH > 12) with NaOH or saturated NaHCO₃ only when ready to extract.

  • Immediately extract into DCM, dry, and concentrate.

Decision Logic for Experiment Planning

Use this flowchart to determine the best reaction conditions based on your intended modification of the aminopyrazole.

Workflow Start Goal: Modify 4-Amino Group ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling (R-COOH) ReactionType->Amide RedAm Reductive Amination (R-CHO) ReactionType->RedAm SnAr SnAr / Buchwald (Ar-X) ReactionType->SnAr Amide_Advice Use HATU/DIPEA Pre-activate Acid Avoid Acid Chlorides if possible Amide->Amide_Advice RedAm_Advice Use NaBH(OAc)3 Add AcOH (catalytic) Watch for bis-alkylation RedAm->RedAm_Advice SnAr_Advice Buchwald: Use BrettPhos/Pd G3 SnAr: Requires e- deficient Ar-F SnAr->SnAr_Advice

Figure 2: Decision tree for selecting reagents compatible with the 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine scaffold.

Frequently Asked Questions (FAQ)

Q: Can I use UV to monitor this reaction? A: Yes, pyrazoles generally absorb in the UV region (254 nm). However, because the pyrrolidine donor shifts the absorbance, the extinction coefficient may be distinct. If you see multiple spots, remember that the "black spot" at the baseline is likely oxidized amine.

Q: Why is my yield >100%? A: This compound is likely hygroscopic (absorbs water) or has trapped solvent (DCM/EtOAc) in the crystal lattice. Aminopyrazoles are known to form solvates. Dry under high vacuum (0.1 mbar) at 40°C for 12 hours, or perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine true purity.

Q: Is the pyrrolidine nitrogen reactive? A: Generally, no. It is an aniline-like nitrogen (conjugated to the pyrazole double bond). Its lone pair is delocalized into the aromatic system, making it significantly less nucleophilic than the primary amine at position 4. It will not participate in standard amide couplings unless forcing conditions are used.

References

  • Evaluation of Aminopyrazole Stability

    • Source: MDPI - "Recent Advances in Synthesis and Properties of Pyrazoles"
    • Context: Discusses the electron-rich nature of N-heterocycles and their susceptibility to oxid
    • URL:[Link]

  • Coupling of Heterocyclic Amines

    • Source: RSC - "Applications of palladium-c
    • Context: Provides specific ligand recommendations (BrettPhos) for coupling difficult amino-heterocycles.
    • URL:[Link]

  • Purification of Basic Heterocycles

    • Source: NIH/PMC - "High-Throughput Protein Purification (Analogous Small Molecule Techniques)"
    • Context: While focused on proteins, the principles of affinity and basicity in chromatography (IMAC/Ion Exchange) parallel the silica-amine interactions described.
    • URL:[Link]

Troubleshooting

identifying and minimizing off-target effects of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Document Version: 1.0 Last Updated: February 18, 2026 Introduction: Navigating the Specificity of a Novel Pyrazole-Based Probe Welcome to the technical support center for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine....

Author: BenchChem Technical Support Team. Date: February 2026

Document Version: 1.0 Last Updated: February 18, 2026

Introduction: Navigating the Specificity of a Novel Pyrazole-Based Probe

Welcome to the technical support center for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine. This molecule belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its prevalence in pharmacologically active agents, particularly as inhibitors of protein kinases and other enzymes.[1][2][3] Given its structure, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is predicted to be a kinase inhibitor, making it a powerful tool for dissecting cellular signaling pathways.

This document provides frequently asked questions (FAQs) for rapid issue resolution, in-depth troubleshooting guides for complex problems, and detailed, validated protocols for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine?

A1: Based on its core chemical structure, which incorporates a pyrazole ring, this compound is likely an ATP-competitive kinase inhibitor.[2][6] The pyrazole scaffold is a privileged structure found in numerous FDA-approved kinase inhibitors.[2] For example, derivatives of 1H-pyrazol-3-amine have been developed as potent and selective inhibitors of Receptor-interacting protein kinase 1 (RIPK1) and Cyclin-dependent kinase 2 (CDK2).[6][7][8] Therefore, any observed biological effects should be hypothesized to stem from the inhibition of a specific kinase or a family of related kinases.

Q2: I'm observing an unexpected phenotype in my cell-based assays. How can I determine if this is an off-target effect?

A2: An unexpected phenotype is a primary indicator of potential off-target activity. Several key lines of evidence can help you distinguish between on-target and off-target effects:

  • Dose-Response Mismatch: The unexpected phenotype only manifests at concentrations significantly higher than the IC50 for your primary target.[9]

  • Lack of Orthogonal Confirmation: A structurally different inhibitor targeting the same primary protein fails to produce the same phenotype.[4][5]

  • Genetic Inconsistency: The phenotype persists even after the intended target protein is knocked down or knocked out using techniques like siRNA or CRISPR/Cas9.[9][10] If the phenotype is on-target, removing the target should mimic or occlude the effect of the inhibitor.

  • Unexplained Cytotoxicity: The compound causes significant cell death at concentrations needed to engage the primary target, suggesting interaction with essential cellular machinery.[9]

Q3: What is the most critical first experiment to run when investigating a potential off-target effect?

A3: A meticulous dose-response analysis is the foundational experiment. You must determine the lowest effective concentration that produces the desired on-target phenotype.[9] Off-target effects are often concentration-dependent and appear at higher doses.[4] This analysis provides the necessary concentration window for all subsequent validation experiments. Comparing the IC50 for the on-target effect with the EC50 for the off-target phenotype can provide strong initial evidence.

Q4: How can I proactively minimize off-target effects during my experimental design?

A4: Proactive measures are crucial for generating clean data.

  • Use the Lowest Effective Concentration: Always perform a full dose-response curve to identify the minimal concentration that achieves the desired biological outcome.[9]

  • Validate with Orthogonal Approaches: Do not rely on a single compound. Use a structurally unrelated inhibitor for the same target or a genetic knockdown to confirm that the observed phenotype is truly linked to the inhibition of the intended target.[5]

  • Use Appropriate Controls: Alongside a vehicle control (e.g., DMSO), consider using a structurally similar but biologically inactive analog of your compound, if available. This helps control for effects related to the chemical scaffold itself.[5]

Q5: Are there computational tools that can help predict potential off-targets for this compound?

A5: Yes. In silico off-target profiling is a powerful, cost-effective first step to generate hypotheses.[11] Computational approaches like the Off-Target Safety Assessment (OTSA) use 2D and 3D structural similarities and machine learning models to predict a compound's likely interactions across a large portion of the proteome.[12] These predictions can create a prioritized list of potential off-targets (e.g., a panel of kinases) for subsequent experimental validation.[12]

Troubleshooting Guide: A Systematic Approach to Off-Target Identification

If you suspect off-target effects are confounding your results, this guide provides a systematic workflow to diagnose and resolve the issue.

G cluster_0 A Initial Observation: Unexpected Phenotype or High Cytotoxicity B Step 1: Validate Concentration Perform full Dose-Response Curve A->B Is the effect only at high concentrations? C Step 2: Genetic Validation Use CRISPR/Cas9 or siRNA to Knockdown/out Target B->C Effect is within expected IC50 range. D Step 3: Confirm Target Engagement Perform Cellular Thermal Shift Assay (CETSA) C->D Phenotype persists after target knockdown. (Suggests off-target effect) C->D Phenotype is rescued/mimicked. (Suggests on-target effect, but proceed to confirm engagement) E Step 4: Identify Off-Targets (If phenotype persists or engagement is weak) D->E Target engagement confirmed, but off-target effects still suspected. F Proteomics-Based Methods (e.g., Chemical Proteomics) E->F G Kinome-Wide Selectivity Screen (For kinase inhibitors) E->G

Caption: Experimental workflow for identifying and minimizing off-target effects.

Issue 1: An unexpected phenotype is observed that is inconsistent with the known function of the primary target.
  • Possible Cause: The inhibitor is interacting with one or more off-targets, leading to the observed phenotype.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Determine if the effect is only observed at high concentrations of the inhibitor. Off-target effects are more likely at concentrations significantly above the target's IC50.[9]

    • Orthogonal Inhibitor Test: Use a structurally different inhibitor for the same primary target. If this second inhibitor does not produce the unexpected phenotype, it strongly suggests your initial compound has off-target activities.[4]

    • Genetic Validation: Use CRISPR/Cas9 or siRNA to deplete the primary target protein (see Protocol 4 ). If the unexpected phenotype persists in the absence of the target, it is definitively an off-target effect.[10]

Issue 2: The compound shows high levels of cytotoxicity at or near the concentration required for target inhibition.
  • Possible Cause: The compound is inhibiting a protein essential for cell survival (e.g., a key kinase in a survival pathway) or has non-specific effects on cellular processes.[13]

  • Troubleshooting Steps:

    • Kinase Selectivity Profiling: Perform an in vitro kinase screen to identify potential off-target kinases known to be critical for cell viability (see Protocol 2 ).

    • Time-Course Analysis: Assess cytotoxicity at different time points. Rapid onset of cell death may indicate acute, non-specific toxicity, whereas delayed effects might be linked to the inhibition of specific signaling pathways.

    • Test in Different Cell Lines: Compare cytotoxicity across a panel of cell lines. Varying sensitivities may correlate with the expression levels of a specific off-target protein.[13]

Issue 3: There is a discrepancy between the compound's biochemical potency (IC50) and its cellular potency (EC50).
  • Possible Cause: Poor cell permeability, active efflux from the cell, compound instability, or lack of target engagement in the cellular environment.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to verify that the compound is binding to its intended target within intact cells (see Protocol 3 ).[9][13] A lack of a thermal shift indicates a failure to engage the target in the cellular milieu.

    • Assess Compound Stability: Use techniques like LC-MS to measure the concentration of the compound in the cell culture media over time to ensure it is not rapidly degrading.

    • Evaluate Downstream Signaling: After treating cells with the inhibitor, use Western blotting to check for the expected change in the phosphorylation status of a known downstream substrate of your target kinase. This provides functional confirmation of target inhibition.[13]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Kinase Selectivity Assay (Luminescence-Based)
  • Objective: To determine the IC50 value of an inhibitor against a large panel of kinases to assess its selectivity and identify potential off-targets.

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine in DMSO. A typical starting concentration is 10 mM, serially diluted 3-fold for a 10-point curve.

    • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and ATP at a concentration near its Km value for that enzyme.[13][14]

    • Compound Addition: Add the diluted test compound or a vehicle control (DMSO) to the wells. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). Luminescence-based kits are common and provide high sensitivity.

    • Data Analysis: Plot the kinase activity (luminescence signal) against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.[13]

  • Data Presentation: Results are often presented as a selectivity profile, comparing the IC50 against the primary target to all other kinases tested.

    Table 1: Example Kinase Selectivity Profile

    Kinase Target IC50 (nM) Selectivity (Fold vs. Primary Target) Assessment
    Primary Target (Hypothetical) 10 1 On-Target
    Off-Target Kinase A 50 5 Moderate Off-Target
    Off-Target Kinase B 5,000 500 Selective
    Off-Target Kinase C 25 2.5 Significant Off-Target

    | Off-Target Kinase D | >10,000 | >1000 | Highly Selective |

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the engagement of a compound with its target protein within a cellular environment.[9]

  • Methodology:

    • Cell Treatment: Treat intact cells with the test compound at a desired concentration (e.g., 10x the cellular EC50) or a vehicle control.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.

    • Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Protein Detection: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction by Western blot or another protein detection method.

    • Data Analysis: Plot the amount of soluble target protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

G A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Centrifuge (Separate Soluble/Insoluble) C->D E 5. Analyze Supernatant (Western Blot for Target) D->E F 6. Plot Data (Soluble Protein vs. Temp) E->F G Result: Thermal Shift (Indicates Target Engagement) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Genetic Validation using CRISPR/Cas9 Knockout
  • Objective: To determine if the observed cellular phenotype is dependent on the presence of the intended target protein.

  • Methodology:

    • gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting an early exon of the gene for your primary target to ensure a functional knockout.

    • Cell Transfection/Transduction: Deliver the Cas9 nuclease and the specific gRNA into your cell line of interest using an appropriate method (e.g., lentiviral transduction, electroporation).

    • Clonal Selection: Select and expand single-cell clones.

    • Knockout Validation: Screen the clones to confirm the absence of the target protein by Western blot and verify the genomic edit by sequencing.

    • Phenotypic Assay: Treat the validated knockout cell line and a wild-type control cell line with 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine across a range of concentrations.

    • Data Analysis: Compare the phenotypic response between the knockout and wild-type cells. If the inhibitor has no effect in the knockout cells, the phenotype is on-target. If the phenotype persists, it is an off-target effect.

References

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
  • Huang, L., et al. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR Journal.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. (2025). BenchChem.
  • Achieving the promise and avoiding the peril of chemical probes using genetics. (n.d.). PMC.
  • Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. (2025). BenchChem.
  • Best Practices for Chemical Probes. (2016). Alto Predict.
  • Dos and Don'ts of Chemical Probes. (2017). ResearchGate.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Source not available.
  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990. (n.d.). PubChem.
  • 1-Methyl-1H-pyrazol-4-amine AldrichCPR. (n.d.). Sigma-Aldrich.
  • 1-methyl-1H-pyrazol-4-amine - Safety Data Sheet. (2026). ChemicalBook.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). PMC.
  • Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). ACS Figshare.

Sources

Optimization

best practices for storing and handling 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Status: Operational Role: Senior Application Scientist Topic: Storage, Handling, and Stability Protocols Chemical Profile & Stability Assessment Compound: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine Class: Electron-R...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Storage, Handling, and Stability Protocols

Chemical Profile & Stability Assessment

Compound: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine Class: Electron-Rich Aminopyrazole / Heterocyclic Primary Amine

The "Why" Behind the Protocol (Expertise & Experience)

To handle this compound successfully, you must understand its electronic nature. This is not a standard organic intermediate; it is a hyper-nucleophilic aromatic amine .

  • Electron Synergism: The pyrazole ring is already electron-rich. You have a methyl group at Position 1 (weakly donating) and, critically, a pyrrolidine ring at Position 3 . The pyrrolidine nitrogen lone pair donates electron density into the pyrazole ring via resonance.

  • The Oxidation Trap: This increased electron density makes the primary amine at Position 4 (

    
    ) exceptionally prone to oxidation. Upon exposure to air, it will rapidly convert to radical cations, leading to azo-dimerization or polymerization.
    
  • Visual Indicator: The compound should be an off-white to pale yellow solid. Browning or blackening is the universal sign of oxidation (formation of extended conjugated systems/impurities).

Storage Protocols (The Preventative Phase)

Core Directive: Oxygen and moisture are the enemies. The following protocol is mandatory for long-term integrity.

ParameterRecommendationTechnical Rationale
Temperature -20°C (Long Term) Slows kinetic rate of autoxidation and hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces atmospheric oxygen. Argon is preferred (heavier than air).
Container Amber Glass Vials Prevents photolytic degradation (UV light can catalyze radical formation).
Closure Teflon-lined Screw Cap + Parafilm Ensures an airtight seal; Teflon prevents leaching from rubber septa.
Desiccant Required The pyrrolidine moiety increases hygroscopicity (water attraction).
Workflow: Receiving & Storing

StorageWorkflow Arrival Compound Arrival Inspect Visual Inspection (Color Check) Arrival->Inspect Gas Purge Headspace (Argon/N2) Inspect->Gas If Pass Seal Seal & Parafilm Gas->Seal Freeze Store at -20°C Seal->Freeze

Figure 1: Critical workflow upon receipt of the compound to ensure maximum shelf-life.

Handling & Solubilization (The Active Phase)

Solubility Profile
  • Good Solvents: DMSO, Dimethylformamide (DMF), Methanol, Ethanol, Dichloromethane (DCM).

  • Poor Solvents: Water (neutral pH), Hexanes, Diethyl Ether.

  • Prohibited Solvents: Acetone, Methyl Ethyl Ketone (MEK).

Critical Warning: The Schiff Base Trap

NEVER dissolve or store this compound in Acetone or other ketones.

  • Mechanism: The primary amine (

    
    ) at Position 4 will react with the carbonyl carbon of acetone to form an imine (Schiff base).
    
  • Result: You will lose your active compound within minutes to hours, forming N-(1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-yl)propan-2-imine.

Standard Operating Procedure (SOP) for Thawing
  • Equilibration: Remove vial from -20°C freezer.

  • Wait: Allow the closed vial to reach room temperature (~15-20 mins).

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating degradation.

  • Opening: Open rapidly, weigh the necessary amount, and immediately re-purge with inert gas before resealing.

Troubleshooting Center (FAQs)

Issue: Color Change

Q: My compound has turned from pale yellow to dark brown/black. Is it ruined? A: Not necessarily, but it is degraded.

  • Diagnosis: Surface oxidation often looks worse than it is. The "black crust" may protect the bulk material underneath.

  • Action: Perform an LC-MS check.

    • If Purity > 90%: It is usable for crude reactions.

    • If Purity < 80%: Purification is required (Recrystallization or Column Chromatography).

    • Note: In biological assays (IC50), use only if >95% pure, as oxidation byproducts can be cytotoxic.

Issue: Solubility

Q: The compound is not dissolving in DMSO at 10 mM. A: This is unexpected for the free base.

  • Check 1: Do you have the HCl Salt form? Salts are less soluble in organic solvents.

    • Fix: Add 1-2 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to "free" the base.

  • Check 2: Is the DMSO wet?

    • Fix: Use anhydrous DMSO. Water content can cause precipitation of lipophilic organics.

Issue: "Sticky" Solid

Q: The powder has turned into a sticky gum. A: The compound is hygroscopic and has absorbed water.

  • Fix: Dissolve in DCM, dry over Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo. Store in a desiccator.
    
Decision Logic: Usability Check

UsabilityCheck Start Compound Issue Color Dark Color? Start->Color LCMS Run LC-MS Color->LCMS Yes PurityHigh Purity > 95% LCMS->PurityHigh PurityMid Purity 80-95% LCMS->PurityMid PurityLow Purity < 80% LCMS->PurityLow ActionUse Safe to Use PurityHigh->ActionUse ActionPurify Purify (Chromatography) PurityMid->ActionPurify ActionDiscard Discard PurityLow->ActionDiscard

Figure 2: Decision matrix for determining reagent viability after storage issues.

Emergency & Safety (SDS Summary)

While specific SDS data for this exact intermediate may be sparse, we extrapolate from the Aminopyrazole Class Hazard Profile [1, 2].

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes serious eye irritation).[1][2]

    • Sensitization: Potential skin sensitizer (common for reactive amines).

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2]

    • Skin Contact: Wash with soap and water.[2] Amines can permeate skin; do not use solvents to wash skin (increases absorption).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4770990, 1-Methyl-1H-pyrazol-4-amine. Retrieved February 18, 2026. [Link] (Source for general aminopyrazole stability and GHS classification data).

  • American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link] (Primary source for general safety handling of aromatic amines).

Sources

Troubleshooting

Technical Support Center: A Guide to Working with 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Welcome to the technical support center for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when working with this highly substituted pyrazole derivative. The unique arrangement of a methyl group, a pyrrolidine ring, and an amino group on the pyrazole core presents specific considerations in its synthesis, purification, and handling. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Understanding the Molecule: Key Structural Features and Their Implications

The chemical structure of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine features a pyrazole ring, which is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The substituents on this ring significantly influence its chemical properties:

  • 1-methyl group: This N-alkylation prevents tautomerism, which can be a source of side reactions in N-unsubstituted pyrazoles.

  • 3-pyrrolidin-1-yl group: The pyrrolidine ring is an electron-donating group, which increases the electron density of the pyrazole ring. This can enhance the ring's reactivity towards electrophiles.

  • 4-amino group: The amino group is also a strong electron-donating group, further activating the pyrazole ring. The presence of two electron-donating groups can make the molecule susceptible to oxidation and may complicate certain reactions.[1][2]

II. Synthesis and Purification: A Troubleshooting-Focused Approach

A plausible synthetic route to 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a multi-step process. Below, we break down a hypothetical synthesis and address the common pitfalls at each stage.

Diagram: Proposed Synthetic Workflow

Synthetic_Workflow A 1,3-Dicarbonyl Compound C 1-Methyl-3-substituted-pyrazol-5-one A->C Cyclocondensation B Methylhydrazine B->C D Halogenation/Nitration C->D Functionalization E Functionalized Pyrazole D->E G Nucleophilic Substitution E->G Nucleophilic Substitution F Pyrrolidine F->G H 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine G->H Final Product I Reduction (if nitro group) I->H Reduction

Caption: A potential synthetic pathway for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine.

FAQs and Troubleshooting Guide

Synthesis

Question 1: I am having trouble with the initial cyclocondensation reaction to form the pyrazole ring. What are the common issues?

Answer: The Knorr pyrazole synthesis and related cyclocondensation reactions are generally robust, but issues can arise from the quality of starting materials and reaction conditions.[3]

  • Pitfall: Incomplete reaction or formation of side products.

  • Troubleshooting:

    • Starting Material Quality: Ensure your 1,3-dicarbonyl compound is pure and that the methylhydrazine has not degraded.

    • Solvent Choice: Protic solvents like ethanol or acetic acid are commonly used. If you are experiencing poor solubility, consider a co-solvent system.

    • pH Control: The reaction is often catalyzed by acid. However, strongly acidic conditions can lead to side reactions. A buffered system or the use of a milder acid catalyst may be beneficial.

    • Temperature: While these reactions often proceed at room temperature, gentle heating can sometimes drive the reaction to completion. Monitor for decomposition at higher temperatures.

Question 2: My functionalization step (e.g., nitration or halogenation) is giving me a mixture of isomers. How can I improve regioselectivity?

Answer: The regioselectivity of electrophilic substitution on the pyrazole ring is highly dependent on the directing effects of the existing substituents.[4]

  • Pitfall: Poor regioselectivity leading to a difficult-to-separate mixture of products.

  • Troubleshooting:

    • Protecting Groups: If you are working with an N-unsubstituted pyrazole, protecting the nitrogen is crucial to prevent N-substitution.

    • Choice of Reagent: For halogenation, N-halosuccinimides (NCS, NBS, NIS) often provide better regioselectivity than elemental halogens. For nitration, the choice of nitrating agent (e.g., nitric acid/sulfuric acid vs. acetyl nitrate) can significantly impact the outcome.

    • Reaction Conditions: Temperature and solvent can influence the regioselectivity. Lowering the reaction temperature may improve selectivity.

Question 3: The nucleophilic substitution with pyrrolidine is sluggish or fails completely. What could be the problem?

Answer: Nucleophilic aromatic substitution (SNAr) on a pyrazole ring can be challenging.

  • Pitfall: The leaving group (e.g., a halogen) is not being displaced by pyrrolidine.

  • Troubleshooting:

    • Activation of the Ring: SNAr reactions are favored by electron-withdrawing groups on the ring. If your pyrazole is electron-rich, the reaction will be slower. You may need to use more forcing conditions (higher temperature, longer reaction time).

    • Catalysis: In some cases, a copper or palladium catalyst can facilitate the reaction.

    • Solvent: A polar aprotic solvent like DMF or DMSO is typically used for SNAr reactions.

    • Base: The presence of a non-nucleophilic base can be beneficial to scavenge the acid formed during the reaction.

Purification

Question 4: I am struggling to purify my final product. It seems to be water-soluble and difficult to extract.

Answer: The presence of the amino and pyrrolidine groups can increase the polarity and water solubility of the molecule.

  • Pitfall: Low recovery after aqueous workup and extraction.

  • Troubleshooting:

    • Extraction with Different Solvents: Try extractions with a more polar solvent like dichloromethane or a mixture of solvents.

    • Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of your product and improve extraction efficiency.

    • pH Adjustment: The basicity of the amino and pyrrolidine groups means the solubility will be pH-dependent. Adjusting the pH of the aqueous layer may be necessary to ensure the compound is in its free base form for extraction.

    • Column Chromatography: Use a polar stationary phase like silica gel and a gradient of a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent streaking).

Question 5: My purified product is colored and seems to be degrading over time. What is happening?

Answer: Aminopyrazoles, especially those with multiple electron-donating groups, can be susceptible to oxidation.

  • Pitfall: The compound darkens upon standing, indicating decomposition.

  • Troubleshooting:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Protection from Light: Store the compound in an amber vial or protected from light, as light can catalyze oxidation.

    • Storage Temperature: Store the compound at low temperatures (-20°C or -80°C) to slow down the rate of decomposition.

    • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT to the storage solvent can help to prevent degradation.

III. Handling and Storage

Given the potential for instability, proper handling and storage are critical for maintaining the integrity of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine.

ParameterRecommendationRationale
Atmosphere Store and handle under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation, which can be accelerated by the electron-rich nature of the molecule.
Temperature Store at low temperatures (-20°C or below).To slow down potential degradation pathways.
Light Protect from light by using amber vials or storing in the dark.To prevent light-catalyzed decomposition.
Moisture Store in a dry environment and use anhydrous solvents for reactions.Amines can be hygroscopic.
pH Avoid strongly acidic or basic conditions during storage and workup unless necessary for a specific reaction step.The amino groups can be protonated or deprotonated, which may affect stability.

IV. Data Interpretation: What to Expect

¹H NMR Spectroscopy
  • Pyrazole Ring Proton: A singlet corresponding to the proton at the 5-position of the pyrazole ring.

  • Methyl Group: A singlet for the N-methyl protons.

  • Pyrrolidine Protons: Multiplets for the methylene protons of the pyrrolidine ring.

  • Amino Protons: A broad singlet for the NH₂ protons. The chemical shift of this peak will be highly dependent on the solvent and concentration.

Mass Spectrometry
  • Molecular Ion Peak: Look for the molecular ion peak corresponding to the exact mass of the compound.

  • Fragmentation Pattern: Expect to see fragmentation patterns consistent with the loss of a methyl group, and fragmentation of the pyrrolidine ring.

V. Conclusion

Working with a highly functionalized and potentially sensitive molecule like 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine requires careful attention to detail at every stage of the experimental process. By understanding the inherent reactivity of the substituted pyrazole core and anticipating potential pitfalls in synthesis, purification, and handling, researchers can significantly increase their chances of success. This guide provides a framework for troubleshooting common issues, but it is essential to perform small-scale pilot experiments to optimize conditions for your specific setup.

References

  • Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
  • Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • PMC. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents.
  • ConnectSci. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines | Australian Journal of Chemistry.
  • (2024).
  • (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1 - EPO.
  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Googleapis.com. (n.d.). United States Patent Office.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • MDPI. (2000). Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines.
  • PMC. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.
  • ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • ResearchGate. (n.d.). The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds.
  • PMC. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
  • RSC Publishing. (n.d.). Simple assembly of polysubstituted pyrazoles and isoxazoles via ring closure–ring opening domino reaction of 3-acyl-4,5-dihydrofurans with hydrazines and hydroxylamine - Organic & Biomolecular Chemistry.
  • ChemicalBook. (2026). 1-methyl-1H-pyrazol-4-amine - Safety Data Sheet.
  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-3-methyl-1H-pyrazol-4-amine.
  • (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 1-Methyl-1H-pyrazol-3-amine synthesis.
  • Ambeed.com. (n.d.). 69843-13-6 | 1-Methyl-1H-pyrazol-4-amine.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • (n.d.).
  • (n.d.).
  • Verlag der Zeitschrift für Naturforschung. (2004). Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles.
  • Benchchem. (n.d.). An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

Sources

Optimization

Technical Support Center: Interpreting Ambiguous Data from 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine Studies

Welcome to the technical support resource for researchers working with novel pyrazole derivatives. This guide is designed to help you navigate the complexities of experimental data interpretation, particularly for compou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with novel pyrazole derivatives. This guide is designed to help you navigate the complexities of experimental data interpretation, particularly for compounds like 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in clinically successful drugs, especially as kinase inhibitors.[1][2][3] However, this versatility can also lead to complex biological activities and ambiguous experimental results.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges, ensuring the integrity and clarity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the characterization and handling of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine.

Q1: What is the probable biological target class for this compound?

A: Based on its core structure, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds. This scaffold is exceptionally common in the development of protein kinase inhibitors.[1][4] Numerous approved oncology drugs, such as Crizotinib and Ruxolitinib, are built upon a pyrazole core that targets specific kinases.[1] Therefore, it is highly probable that your compound's primary targets are within the human kinome. Initial screening efforts should logically be directed toward kinase activity assays.

Q2: What are the essential first steps before beginning biological assays?

A: Before any biological screening, it is critical to establish the purity, identity, and solubility of your compound batch. Ambiguous biological data often originates from poorly characterized starting material.

  • Purity & Identity Verification: Use High-Performance Liquid Chromatography (HPLC) to assess purity and Mass Spectrometry (MS) to confirm the molecular weight. The expected molecular formula is C₈H₁₄N₄.

  • Solubility Assessment: Determine the compound's solubility in common solvents (e.g., DMSO) and, most importantly, in your final aqueous assay buffer. Poor solubility can lead to compound precipitation or aggregation, which are major sources of inconsistent results and artifacts.

  • Stock Solution Stability: For longitudinal studies, confirm the stability of your DMSO stock solution under storage conditions (e.g., -20°C vs. -80°C) by re-analyzing its purity after a set period.

Q3: My compound shows activity in a primary screen. What's the next step?

A: A positive "hit" in a primary screen is the first step. The immediate next actions are to confirm this activity and rule out common false positives.[5]

  • Hit Confirmation: Re-test the original compound from the same stock to ensure the result is repeatable.

  • Dose-Response Curve: Perform a multi-point dose-response experiment (typically 8-10 concentrations) to determine the IC50 (half-maximal inhibitory concentration). A well-behaved sigmoidal curve is a good indicator of a specific interaction.[6]

  • Orthogonal Assays: Validate the finding using a different assay technology. For example, if the primary screen was a fluorescence-based kinase assay, a secondary screen could use a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target protein.

Part 2: Troubleshooting Guides for Ambiguous Data

This section provides structured workflows to diagnose and resolve specific experimental challenges.

Issue 1: High Variability in IC50 Measurements

You observe that the IC50 value for your compound varies significantly between experiments or even between plates in the same experiment.

Start Inconsistent IC50 Observed CheckPurity Re-verify purity and identity of compound stock (HPLC/MS) Start->CheckPurity CheckSolubility Is compound soluble in assay buffer at highest conc.? CheckAggregation Does compound form aggregates? CheckSolubility->CheckAggregation Soluble Result1 Precipitation causing variable concentration. ACTION: Lower top concentration or add solubilizing agent. CheckSolubility->Result1 Insoluble AssayInterference Is there assay technology interference? CheckAggregation->AssayInterference No Aggregates Result2 Aggregates causing non-specific inhibition. ACTION: Add detergent (e.g., Triton X-100) to assay buffer. CheckAggregation->Result2 Aggregates Detected CheckPurity->CheckSolubility Purity OK Result3 Compound has degraded. ACTION: Resynthesize or purify new batch. CheckPurity->Result3 Degraded TroubleshootAssay Optimize assay conditions (e.g., enzyme/substrate conc.) AssayInterference->TroubleshootAssay No Interference Result4 Compound is fluorescent or interferes with detection. ACTION: Use an orthogonal, non-interfering assay format. AssayInterference->Result4 Interference Detected

Caption: Workflow for diagnosing inconsistent IC50 values.

  • Purity and Stability: A degraded compound means you are not testing what you think you are testing. Pyrazoles are generally stable, but specific substitution patterns can introduce liabilities.[2]

  • Solubility: If a compound precipitates in the assay well, its effective concentration is unknown and lower than intended, leading to artificially high and variable IC50 values.

  • Aggregation: Many small molecules form colloidal aggregates at micromolar concentrations. These aggregates can non-specifically sequester and denature proteins, leading to inhibition that is not related to specific binding at the target's active site. This is a notorious source of false positives in drug discovery.

  • Assay Interference: The compound itself may absorb light at the excitation/emission wavelengths of a fluorescence-based assay or interfere with the detection technology in other ways, creating artifactual data.

Issue 2: Potent in Biochemical Assays, Weak or Inactive in Cellular Assays

Your compound shows a potent IC50 against the purified target protein but has a much weaker or no effect on the target pathway in a cell-based assay.

Start Biochemical Potency >> Cellular Activity Permeability Is the compound cell permeable? Start->Permeability Efflux Is the compound an efflux pump substrate? Permeability->Efflux Yes Final Hypothesis: Poor drug-like properties or lack of cellular target engagement. Permeability->Final No (Poor Permeability) ProteinBinding Is there high plasma protein binding? Efflux->ProteinBinding No Efflux->Final Yes (High Efflux) TargetEngagement Does the compound engage the target in cells? ProteinBinding->TargetEngagement Low ProteinBinding->Final High (Low Free Fraction) TargetEngagement->Final No (No Engagement)

Caption: Decision tree for biochemical vs. cellular discrepancies.

  • Cell Permeability: The compound may be too polar or too large to cross the cell membrane efficiently. A biochemical assay measures interaction in an idealized aqueous environment, bypassing this critical biological barrier.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm, preventing it from reaching a high enough intracellular concentration to inhibit its target.

  • Plasma Protein Binding: In cell culture media containing serum, the compound can bind to proteins like albumin. Only the "free" (unbound) fraction is available to enter cells and interact with the target. High protein binding can sequester the majority of the compound, drastically reducing its effective concentration.

  • Intracellular ATP Concentration: Kinase inhibitors often compete with ATP for binding. The concentration of ATP in a cell (~1-10 mM) is much higher than that used in many biochemical assays (µM range). A compound that is a potent inhibitor at low ATP concentrations may be a poor inhibitor at the high ATP concentrations found in cells.

Issue 3: Unexpected Biological Outcomes (e.g., Paradoxical Pathway Activation)

Inhibition of the target kinase is expected to decrease phosphorylation of a downstream substrate, but you observe an increase in phosphorylation or another unexpected cellular response.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Kinase1 Target Kinase Substrate1 Substrate Kinase1->Substrate1 phosphorylates (+) Kinase2 Downstream Kinase Substrate1->Kinase2 activates (+) Kinase6 Off-Target Kinase Substrate6 Negative Regulator Kinase6->Substrate6 phosphorylates (+) Substrate6->Kinase1 inhibits (-) Inhibitor Your Compound Inhibitor->Kinase1 Direct On-Target Inhibition Inhibitor->Kinase6 Direct Off-Target Inhibition

Caption: Distinguishing on-target, off-target, and network effects.

  • Direct Off-Target Inhibition: Most kinase inhibitors are not perfectly selective and will inhibit other kinases with varying potency.[7][8] Your compound could be potently inhibiting an "off-target" kinase that is a negative regulator of your pathway of interest. Inhibiting this inhibitor leads to a net activation of the pathway (a "double-negative" effect). This is a common reason for paradoxical results.[9]

  • Pathway Retroactivity: Signaling pathways are not simple one-way streets. Perturbing a downstream node can cause upstream effects due to sequestration of shared enzymes or other complex network properties, a phenomenon known as retroactivity.[10]

  • Scaffold-Specific Effects: The pyrazole ring itself, or its metabolites, could have biological activities independent of the intended target kinase, contributing to the observed phenotype.

Part 3: Key Experimental Protocols

Here are abbreviated protocols for essential troubleshooting experiments. Always include appropriate positive and negative controls.

Protocol 1: Kinetic Solubility Assay in Aqueous Buffer
  • Preparation: Prepare a 10 mM DMSO stock of your compound. Create a series of dilutions in DMSO.

  • Addition: Add 2 µL of each DMSO dilution to 98 µL of your final aqueous assay buffer in a clear 96-well plate (final DMSO concentration of 2%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

  • Analysis: The concentration at which turbidity sharply increases above the baseline is the kinetic solubility limit. Your highest assay concentration should be well below this limit.

Protocol 2: Kinome Profiling via a Commercial Service (e.g., KinomeScan™)

This is the most direct way to identify off-target interactions.

  • Objective: To quantify the binding of your compound to a large panel of human kinases (typically >400).

  • Methodology: These services typically use a competition binding assay. Your compound is incubated with a DNA-tagged kinase panel, and its ability to displace a reference ligand is measured.

  • Data Output: Results are often presented as a percentage of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is %Ctrl < 10 or < 35.

  • Interpretation: Analyze the list of kinases that your compound binds to. This will reveal both the intended on-target activity and any potent off-targets. This data is invaluable for interpreting unexpected cellular phenotypes.[11]

Target KinaseBiological Family% Control @ 1 µMInterpretation
Target-X (Intended Target Family) 1.5 Potent On-Target Binding
CDK2CMGC Kinase85.2No significant binding
SRCTK Kinase91.0No significant binding
DYRK1A CMGC Kinase 4.5 Potent Off-Target Hit
PIM3 CAMK Kinase 8.9 Potent Off-Target Hit
ABL1TK Kinase65.7Weak interaction

This table illustrates how a compound designed for "Target-X" might also potently bind to other kinases like DYRK1A and PIM3, which could explain unexpected cellular effects.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk. Available at: [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. Available at: [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Karakatsani, A., et al. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. Available at: [Link]

  • Kumar, A., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Rathi, E., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Pharma IQ. (2017). Compound and Biosample Management IT issues, Troubleshooting Guide. pharma-iq.com. Available at: [Link]

  • KCAS Bio. (2025). Making Sense of Compound Screening Results in Drug Discovery. kcasbio.com. Available at: [Link]

  • Singh, P., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Guezgouz, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Guezgouz, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development. Available at: [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. bosterbio.com. Available at: [Link]

  • PubChemLite. (2025). 1-(1-methyl-1h-pyrazol-3-yl)pyrrolidin-3-amine. pubchemlite.org. Available at: [Link]

  • Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Al-blewi, F. F., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]

  • Kumar, A., & Rathi, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Li, J., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Available at: [Link]

  • Quiroga, J., & Abonía, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Batch-to-Batch Variability of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Introduction: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a key heterocyclic amine intermediate used in the synthesis of various pharmacologically active molecules. As with many complex organic molecules, ensuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a key heterocyclic amine intermediate used in the synthesis of various pharmacologically active molecules. As with many complex organic molecules, ensuring consistent quality and behavior between different synthesis batches is a critical challenge for researchers in drug discovery and development.[1][2] Batch-to-batch variability can manifest as subtle differences in purity, impurity profiles, physical properties, or even biological activity, leading to irreproducible experimental results and costly delays.[3][4]

This guide provides a comprehensive framework for researchers to diagnose, troubleshoot, and mitigate issues arising from the batch-to-batch variability of this compound. It is structured to provide quick answers through FAQs and in-depth solutions via a detailed troubleshooting guide, complete with validated analytical protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and concerns related to new batches of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine.

Q1: The new batch of the compound has a slightly different color (e.g., off-white vs. pure white) than the previous one. Should I be concerned?

A: A slight color variation can be an initial indicator of impurity differences. While it may not always affect biological activity, it warrants investigation. Color can arise from trace amounts of oxidized species, residual catalysts (metal impurities), or other process-related impurities.[5][6] We recommend performing a baseline purity analysis using HPLC (see Protocol 1) to compare the new batch against a previously validated, high-performing "golden" batch.[7]

Q2: My compound from a new batch is showing poor solubility in the solvent I've used successfully before. What could be the cause?

A: This issue can stem from two primary sources:

  • Polymorphism: The compound may have crystallized in a different solid-state form (polymorph), which, while chemically identical, can have different physical properties like solubility and melting point.[8]

  • Insoluble Impurities: The presence of new, insoluble impurities can make the bulk material appear less soluble.

We recommend first filtering a small, sonicated sample and analyzing the filtrate by HPLC to confirm the concentration of the main compound. If the concentration is lower than expected, polymorphism is a likely cause. Differential Scanning Calorimetry (DSC) is an effective technique for identifying different polymorphic forms.

Q3: I'm seeing new or larger peaks in my HPLC chromatogram compared to my reference batch. What are they?

A: New or larger peaks indicate a different impurity profile. These can be:

  • Process-Related Impurities: Unreacted starting materials, reagents, or by-products from the synthesis.[9][10] Common pyrazole syntheses can sometimes result in regioisomers.[11][12]

  • Degradation Products: The compound may have degraded due to improper storage or handling (exposure to light, air, or temperature).[13] Aromatic amines can be susceptible to oxidation.

  • Residual Solvents: Volatile or semi-volatile compounds used during synthesis and purification.[14][15]

To identify these peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool, as it provides the molecular weight of each impurity, aiding in its structural identification.[14][16][17][18] (See Protocol 3).

Q4: My biological assay results are inconsistent with the new batch, even though the purity by HPLC is reported as >98%. Why?

A: High purity by a single method like HPLC does not always guarantee consistent biological activity. Here’s why:

  • Bioactive Impurities: A minor impurity (<2%) could be highly potent in your assay, acting as an agonist, antagonist, or inhibitor, thus skewing the results.[5][9]

  • Structural Isomers: An isomer may have co-eluted with the main peak in your HPLC method but possess different biological activity. Modifying the HPLC gradient or column may be necessary to resolve it.

  • Metal Contamination: Trace amounts of residual metals (like Palladium from coupling reactions) can interfere with certain biological assays.[5] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to detect trace elemental impurities.[6][15]

  • Assay Variability: Ensure the variability is not from the assay itself. Always include a positive and negative control, and if possible, run a reference batch of the compound in parallel.[19]

We strongly recommend performing a full analytical characterization (HPLC, LC-MS, and NMR) and qualifying each new batch with a standardized biological assay (see Protocol 4) before use in critical experiments.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic workflow for a comprehensive investigation when batch-to-batch variability is suspected.

Problem: A new batch of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is yielding irreproducible or unexpected biological results.

The following workflow provides a structured approach to identifying the root cause.

G cluster_analytics Analytical Workflow start Inconsistent Biological Results Observed qual_check Step 1: Qualitative Check - Visual Inspection (Color, Form) - Solubility Test start->qual_check anal_char Step 2: Comprehensive Analytical Characterization qual_check->anal_char hplc Purity & Quantity Check (Protocol 1: HPLC) anal_char->hplc Assess Purity lcms Impurity ID (Protocol 3: LC-MS) hplc->lcms If impurities >0.1% nmr Structural Verification (Protocol 2: NMR) hplc->nmr Confirm Identity bio_val Step 3: Biological Activity Re-validation (Protocol 4: Standardized Assay) lcms->bio_val nmr->bio_val conclusion Step 4: Conclusion & Mitigation bio_val->conclusion

Caption: High-level troubleshooting workflow for batch variability.

Step 1: Initial Qualitative Check
  • Question: Does the new batch look and behave like the trusted reference batch?

  • Action:

    • Visual Inspection: Compare the physical form (crystalline, amorphous powder) and color of the new batch against a retained sample of a known "good" batch. Document any differences.

    • Solubility Check: Prepare a stock solution of the new batch and a reference batch in parallel using the same solvent (e.g., DMSO) and concentration. Observe for any differences in dissolution rate or clarity.

  • Interpretation: Physical differences suggest potential changes in the solid state (polymorphism) or the presence of significant impurities.[8]

Step 2: Comprehensive Analytical Characterization

This is the most critical phase for identifying the root cause of variability.

  • Question: What is the precise purity of the new batch, and does its impurity profile match the reference?

  • Rationale: HPLC with UV detection is the standard method for quantifying the purity of organic compounds and separating impurities for further characterization.[14][][21] It provides a reliable percentage area purity that can be directly compared across batches.

  • Action: Analyze the new batch using a validated HPLC method (See Protocol 1 ). Compare the resulting chromatogram to that of your reference batch.

  • Data to Analyze:

    • Purity (% Area): Is the purity of the main peak within the acceptable specification (e.g., >98%)?

    • Impurity Profile: Are there any new peaks? Are the relative concentrations of existing impurities different?

    • Retention Time: Does the main peak elute at the exact same retention time? A shift could indicate a problem with the column or mobile phase, but could also hint at a different compound.

  • Question: Is the chemical structure of the new batch correct and are there any structurally similar impurities?

  • Rationale: NMR spectroscopy provides definitive structural information about a molecule.[22][23][24][25] A ¹H NMR spectrum is a rapid and effective way to confirm the compound's identity and detect structural impurities, even those that might co-elute in HPLC.

  • Action: Acquire a ¹H NMR spectrum for the new batch (See Protocol 2 ).

  • Data to Analyze:

    • Chemical Shifts & Splitting Patterns: Do all proton signals match the expected structure and the reference spectrum? Pay close attention to the aromatic/heterocyclic region and the distinct methyl singlet.

    • Integration: Do the relative integrals for each signal correspond to the number of protons in the structure?

    • Impurity Signals: Are there any unexpected signals? Even small peaks can indicate significant impurities. Look for residual solvents (e.g., singlets for DCM, Acetone) or signals that could correspond to synthetic precursors or isomers.

G cluster_impurities Potential Process-Related Impurities regioisomer precursor main_compound

Caption: Target compound and potential impurities to monitor.

  • Question: What are the molecular weights of the impurities detected by HPLC?

  • Rationale: LC-MS couples the separation power of HPLC with the detection power of mass spectrometry, providing molecular weight information for each peak in the chromatogram.[15][16][18] This is often the fastest way to tentatively identify an unknown impurity.

  • Action: Analyze the new batch using an LC-MS system (See Protocol 3 ).

  • Data to Analyze:

    • Main Peak [M+H]⁺: Confirm the mass of the main component matches the theoretical mass of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine (C9H15N4, Exact Mass: 179.13).

    • Impurity Masses: Correlate each impurity peak from the UV chromatogram with its mass. Do these masses correspond to potential starting materials, by-products (like isomers), or degradation products (e.g., an M+16 oxidation product)?

Step 3: Biological Activity Re-validation
  • Question: Does the new batch demonstrate the same functional potency as the reference batch in a controlled assay?

  • Rationale: The ultimate test of a compound's utility is its performance in a relevant biological system. Qualifying each new batch with a standardized assay provides functional confirmation of its quality.

  • Action: Test the new batch and the reference batch side-by-side in a standardized, well-controlled biological assay (See Protocol 4 for an example).

  • Data to Analyze:

    • Dose-Response Curves: Compare the EC₅₀/IC₅₀ values. A significant shift (>3-fold) is a clear indicator of a batch issue.

    • Maximum Efficacy/Inhibition: Does the new batch achieve the same maximal effect as the reference?

Step 4: Conclusion and Mitigation
Scenario Likely Cause Recommended Action
HPLC purity is low, multiple peaks in LC-MS.Incomplete purification or degradation.Request a re-purification from the supplier or purify in-house if possible. Implement stricter storage conditions.
HPLC purity is high, but NMR shows extra signals.Presence of a structural isomer or other impurity not resolved by HPLC.Develop a new HPLC method to resolve the impurity. If the impurity cannot be removed, the batch may be unusable.
Analytical data is clean, but biological activity is off.Contamination by a non-UV active or highly potent impurity (e.g., metals, salts).Consider analysis by ICP-MS for metals. Evaluate if different salt forms could be present.
All data matches the reference standard.The variability likely originates from the experimental/assay setup itself.Troubleshoot the biological assay protocol, reagents, and execution.[19][26]

Section 3: Standardized Protocols

Protocol 1: HPLC-UV Purity Analysis

This protocol provides a general-purpose method for assessing the purity of aromatic amines.

Parameter Condition Rationale
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmStandard for separation of small organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for amines.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase.
Gradient 5% B to 95% B over 8 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 2 µLPrevents column overloading.
Detection UV, 254 nmAromatic pyrazole core has strong absorbance at this wavelength.
Sample Prep 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution.

Procedure:

  • Prepare samples and reference standard at 1 mg/mL.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no system contamination.

  • Inject the reference standard to establish retention time and peak shape.

  • Inject the new batch sample.

  • Integrate all peaks and calculate the % area of the main peak.

Protocol 2: ¹H NMR Structural Verification
  • Accurately weigh ~5 mg of the compound.

  • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of an internal standard with a known chemical shift if quantitative analysis (qNMR) is desired.[24]

  • Transfer the solution to a clean NMR tube.

  • Acquire the spectrum on a ≥400 MHz spectrometer.

  • Process the data (Fourier transform, phase correction, baseline correction).

  • Integrate all signals and assign them to the corresponding protons in the structure.

Protocol 3: LC-MS Impurity Identification
  • Use the same LC method as in Protocol 1, ensuring the mobile phase is compatible with MS (formic acid is suitable; non-volatile buffers like phosphate are not).[17]

  • Divert the flow to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) after the UV detector.[17][18]

  • Operate the MS in positive electrospray ionization (ESI+) mode.

  • Scan a mass range from m/z 100 to 500.

  • Extract the mass spectra for the main peak and all visible impurity peaks.

Protocol 4: Standardized Cell-Based Viability Assay (Example)

This protocol serves as a template for a functional batch qualification assay.

  • Cell Line: Use a consistent, well-characterized cell line (e.g., HeLa or A549).

  • Seeding: Plate cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Dosing: Prepare serial dilutions of the new batch and reference batch (e.g., 10-point, 3-fold dilutions starting from 100 µM). Add the compounds to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate for a fixed period (e.g., 72 hours).

  • Readout: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™). Measure the signal on a plate reader.

  • Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate IC₅₀ values using a non-linear regression model.

Section 4: Best Practices for Compound Handling and Storage

To minimize the introduction of variability after receiving a compound, adhere to the following best practices.

  • Segregation: Store chemicals according to their hazard class and compatibility to prevent accidental reactions.[27][28]

  • Storage Conditions: Store 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine according to the manufacturer's specifications, typically in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[29][30]

  • Container Integrity: Ensure containers are tightly sealed when not in use to prevent moisture absorption and air exposure.[28][30]

  • Aliquotting: For frequently used compounds, prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can lead to compound degradation and solvent evaporation.

  • Record Keeping: Maintain a detailed log for each batch, including the date of receipt, storage conditions, and dates of use.[31] Label every container clearly.[28][31]

By implementing this systematic approach to troubleshooting and handling, researchers can confidently identify the source of batch-to-batch variability and ensure the integrity and reproducibility of their scientific findings.

References

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  • Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. (2025). arXiv.
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Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Target of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable step in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable step in this process is the unequivocal identification and validation of the molecule's biological target. This guide provides an in-depth comparison of modern experimental strategies for discovering and validating the direct biological target of a novel aminopyrazole compound, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine .

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases.[1][2] However, assuming a target class based on scaffold alone is insufficient for robust drug development. Rigorous, evidence-based target validation is essential to confirm the mechanism of action, predict potential on- and off-target toxicities, and build confidence for advancing a compound into further development.[3][4][5]

This guide is structured to navigate the logical flow of a target deconvolution campaign, comparing hypothesis-free (unbiased) methods for target discovery with hypothesis-driven methods for target validation.

Strategic Framework for Target Identification and Validation

The process of identifying a drug's target can be broadly categorized into two approaches. The optimal strategy depends on the available information, from a simple phenotypic observation to a structural hypothesis.

  • Hypothesis-Free (Unbiased) Approaches : Employed when the biological target is completely unknown. These methods aim to identify binding partners from the entire proteome without prior assumptions.

  • Hypothesis-Driven (Biased) Approaches : Used when there is a putative target or a small family of candidate targets, perhaps inferred from the compound's chemical structure or its observed phenotype. These methods directly test for engagement between the compound and the hypothesized target.

An effective target validation strategy often integrates both approaches for initial discovery and subsequent confirmation.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Confirmation phenotype Phenotypic Hit (1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine) unbiased Hypothesis-Free Methods (e.g., Photo-Affinity Labeling) phenotype->unbiased No a priori target hypothesis biased Hypothesis-Driven Methods (e.g., Kinase Panel Screen) phenotype->biased Structural or phenotypic clues (e.g., pyrazole suggests kinase) putative_target Putative Target(s) Identified unbiased->putative_target biased->putative_target biochem Biochemical Validation (CETSA, DARTS, SPR) putative_target->biochem Confirm Direct Binding genetic Genetic Validation (CRISPR/siRNA) putative_target->genetic Confirm Functional Role confirmed_target Confirmed Biological Target biochem->confirmed_target genetic->confirmed_target

Figure 1. A strategic workflow for target deconvolution and validation.

Part 1: Hypothesis-Free Methods for Target Discovery

When the target of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is unknown, unbiased chemical proteomics methods are the most powerful tools for discovery. These techniques aim to physically isolate the target protein(s) based on their interaction with the small molecule.

Photo-Affinity Labeling (PAL)

PAL is a gold-standard technique for covalently "trapping" the direct binding partners of a small molecule in a complex biological system, such as intact cells or lysates.[6][7]

Principle of Causality: This method relies on synthesizing a probe version of the compound that incorporates two key features: a photoreactive group (e.g., diazirine, benzophenone) and an enrichment handle (e.g., biotin).[8][9] Upon UV irradiation, the photoreactive group forms a highly reactive species that creates a covalent bond with any protein in close proximity (i.e., the binding target).[6][10] This covalent linkage allows for stringent purification conditions to remove non-specific interactors, followed by identification via mass spectrometry.

Experimental Workflow:

  • Probe Synthesis: Synthesize a derivative of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine containing a diazirine and a biotin tag. It is critical to first confirm that this new probe retains the biological activity of the parent compound.

  • Cellular Treatment & Crosslinking: Treat live cells or cell lysate with the PAL probe.

  • UV Activation: Irradiate the sample with UV light (~365 nm) to induce covalent crosslinking between the probe and its binding partners.

  • Lysis & Enrichment: Lyse the cells (if treated whole) and use streptavidin-coated beads to enrich for biotin-tagged protein-probe complexes.

  • Proteomics: Elute the captured proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: True targets are identified as proteins significantly enriched in the PAL probe sample compared to controls (e.g., a competition experiment with an excess of the original, unlabeled compound).[7]

G compound 1. PAL Probe Synthesis (Compound + Diazirine + Biotin) cells 2. Incubate with Live Cells/Lysate compound->cells uv 3. UV Activation (Covalent Crosslinking) cells->uv lysis 4. Lysis & Streptavidin Pulldown uv->lysis ms 5. On-Bead Digestion & LC-MS/MS lysis->ms analysis 6. Identify Enriched Proteins (Potential Targets) ms->analysis

Figure 2. Experimental workflow for Photo-Affinity Labeling (PAL).

Part 2: Hypothesis-Driven Methods for Target Validation

Once a list of putative targets has been generated (either from unbiased methods or from a structural hypothesis), the next step is to validate the direct binding interaction. These methods test a specific, falsifiable hypothesis: "Does compound X bind to protein Y?"

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing target engagement in a physiological context (intact cells or tissue lysates).[11][12][13] It provides direct evidence of a physical interaction between the drug and its target.

Principle of Causality: The foundation of CETSA is that the binding of a ligand (the drug) to its target protein confers thermal stability.[13] When heated, proteins denature and aggregate out of solution. A protein bound to a stabilizing ligand will require a higher temperature to denature.[11][14] By measuring the amount of soluble protein remaining across a range of temperatures, one can observe a "thermal shift" in the presence of the binding compound.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Seed cells (e.g., a cell line where the compound shows a phenotypic effect) and treat them with either 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine (e.g., at 10x EC50) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[11]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature.[12]

  • Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25-37°C water bath).[11][15]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[11]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Normalize the protein concentration of all samples. Analyze the amount of the specific target protein remaining in the soluble fraction using SDS-PAGE and Western blotting with a target-specific antibody.[14]

Data Presentation: Expected CETSA Results

Temperature (°C)Soluble Target Protein (Vehicle Control)Soluble Target Protein (+ Compound)
46100%100%
4995%100%
5278%98%
5550% (Tm) 91%
5821%75%
615%50% (Tm)
64<1%23%
This table illustrates a hypothetical 6°C thermal shift, where Tm is the melting temperature at which 50% of the protein has aggregated.
Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative method for confirming target engagement that does not require a specific antibody, making it useful when one is not available. It operates on a principle similar to CETSA but uses proteases instead of heat to challenge protein stability.[16][17]

Principle of Causality: Ligand binding can alter a protein's conformation, which can mask protease cleavage sites and make the protein more resistant to digestion.[18][19][20] By treating cell lysate with a protease in the presence or absence of the compound, one can identify protected proteins by observing differences in band patterns on an SDS-PAGE gel.

Experimental Protocol: Basic DARTS

  • Lysate Preparation: Prepare a native protein lysate from cells or tissue of interest.

  • Compound Incubation: Aliquot the lysate and incubate with the test compound or vehicle control.[18]

  • Protease Digestion: Add a protease (e.g., thermolysin or trypsin) to the samples and incubate for a defined period.[16][18]

  • Analysis: Stop the digestion and analyze the protein fragments via SDS-PAGE. A protein that is a direct target will appear as a more intact band in the compound-treated lane compared to the vehicle lane.[18]

Surface Plasmon Resonance (SPR)

SPR is a label-free, biophysical technique that provides highly quantitative data on binding affinity and kinetics in real-time.[21][22][23] It is an in vitro method that requires purified protein.

Principle of Causality: SPR measures changes in the refractive index at the surface of a sensor chip.[23] A purified target protein is immobilized on the chip. A solution containing the small molecule (the "analyte") is flowed over the surface. If the small molecule binds to the protein, the mass on the sensor surface increases, causing a detectable change in the refractive index, measured in Resonance Units (RU).[24] This allows for the precise calculation of on-rates (k_a), off-rates (k_d), and the equilibrium dissociation constant (K_D).

Data Presentation: Expected SPR Sensorgram Data

Compound ConcentrationAssociation Rate (k_a) (1/Ms)Dissociation Rate (k_d) (1/s)Affinity (K_D) (nM)
50 nM1.2 x 10⁵5.8 x 10⁻⁴4.8
100 nM1.3 x 10⁵6.1 x 10⁻⁴4.7
200 nM1.2 x 10⁵5.9 x 10⁻⁴4.9
This table shows hypothetical kinetic data for the interaction between the compound and its purified target, indicating a high-affinity interaction in the low nanomolar range.

Part 3: Genetic Validation for Functional Confirmation

Confirming a direct physical interaction is a crucial step, but it is not sufficient. The ultimate proof of a target's relevance is to show that modulating the target protein genetically reproduces or ablates the compound's phenotype. CRISPR-Cas9 technology is the state-of-the-art tool for this purpose.[25][26][27][28]

Principle of Causality: If 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine exerts its effect (e.g., inhibiting cell proliferation) by inhibiting Target X, then removing Target X from the cell should have a similar effect or render the cell resistant to the compound.[25][29]

Experimental Workflow: CRISPR-Cas9 Knockout

  • gRNA Design & Validation: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the putative target protein.

  • Cell Line Engineering: Introduce the Cas9 nuclease and the validated gRNAs into the relevant cell line to generate a stable knockout (KO) cell line.

  • Phenotypic Assay: Compare the phenotype of the KO cells to the wild-type (WT) cells treated with the compound.

    • If the compound is an inhibitor: The KO phenotype should mimic the effect of treating WT cells with the compound. Furthermore, the KO cells may show reduced sensitivity to the compound, as its target is no longer present.

    • If the compound is an activator: The KO phenotype should be the opposite of the compound's effect, and the cells should be resistant to the compound.

This genetic evidence provides the highest level of confidence that the identified protein is the functionally relevant biological target.[25]

Comparison of Target Validation Methods

MethodPrincipleThroughputKey AdvantageKey Limitation
Photo-Affinity Labeling (PAL) Covalent capture of binding partners via UV crosslinking.[8]LowUnbiased; identifies targets in a native cellular context.Requires synthesis of a functional chemical probe; can be technically complex.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases protein thermal stability.[13]MediumConfirms intracellular target engagement without modifying the compound.[12]Requires a specific and high-quality antibody for Western blot detection.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target from protease digestion.[17][19]MediumDoes not require compound modification or a specific antibody.Can be less sensitive than CETSA; results can be protease-dependent.
Surface Plasmon Resonance (SPR) Measures mass changes on a sensor surface upon binding.[23]Medium-HighProvides quantitative kinetic data (on/off rates) and affinity (KD).[24]Requires purified, active protein; an in vitro method that may not reflect cellular conditions.
CRISPR-Cas9 Gene Editing Genetic removal of the target protein to assess functional impact.[25][29]LowProvides the highest level of functional validation for a target's role in a phenotype.[25]Can be time-consuming to generate and validate knockout cell lines; potential for off-target gene edits.

Conclusion

Validating the biological target of a novel compound like 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a multi-step, evidence-driven process. No single experiment is definitive. The most robust strategy begins with an unbiased, hypothesis-free method like Photo-Affinity Labeling to identify candidate targets. These candidates must then be confirmed through orthogonal, hypothesis-driven methods that demonstrate direct physical binding in a cellular context, such as CETSA. Finally, genetic methods like CRISPR-Cas9 are required to prove that the identified target is functionally responsible for the compound's biological activity. By systematically integrating these chemical proteomics, biophysical, and genetic approaches, researchers can build a compelling, data-rich case for their compound's mechanism of action, significantly de-risking its progression in the drug discovery pipeline.

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  • Target Discovery and Validation. Selvita. [Link]

  • Godl, K., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ong, S.E., & Johnson, G.L. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • Wan, M., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies. [Link]

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Comparative

1H NMR and 13C NMR spectral data for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine Abstract Introduction: The Challenge of Substituted Pyrazole Characterization The pyrazole nucleus is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Abstract

Introduction: The Challenge of Substituted Pyrazole Characterization

The pyrazole nucleus is a cornerstone in medicinal chemistry. The arrangement and nature of substituents on the five-membered ring dramatically influence its chemical properties and biological interactions. For a molecule like 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, three distinct substituents—an N-methyl group, a C3-pyrrolidine ring, and a C4-amine group—create a unique electronic environment. Each group exerts a specific influence on the electron density of the pyrazole core, which is directly reflected in the NMR chemical shifts of the ring's protons and carbons.

The primary challenge in analyzing such structures lies in the unambiguous assignment of signals, especially for the quaternary carbons and the sole pyrazole ring proton. Factors such as solvent effects and the potential for restricted bond rotation can further complicate spectra.[1][2] Therefore, a simple one-dimensional NMR analysis is often insufficient. This guide champions a multi-faceted approach, combining predictive analysis with a validation workflow that relies on two-dimensional correlation spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR data for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, with assignments based on established substituent effects in heterocyclic systems. The predictions assume a standard deuterated solvent such as DMSO-d₆, which is suitable for observing exchangeable amine protons.

Table 1: Predicted ¹H NMR Data for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H-5 (Pyrazole)~7.2 - 7.5Singlet (s)1HThe sole proton on the pyrazole ring. Its chemical shift is influenced by the adjacent N-methyl group and the overall electron-rich nature of the ring.
NH₂ (Amine)~4.0 - 5.0Broad Singlet (br s)2HA broad, exchangeable signal characteristic of a primary amine. The exact shift is highly dependent on solvent and concentration.
N-CH₃ (Methyl)~3.6 - 3.8Singlet (s)3HA sharp singlet typical for a methyl group attached to a nitrogen atom within a heteroaromatic system.
H-2'/H-5' (Pyrrolidine)~3.1 - 3.3Triplet (t) or Multiplet (m)4HProtons on carbons adjacent to the pyrrolidine nitrogen. They are deshielded due to the nitrogen's electronegativity.
H-3'/H-4' (Pyrrolidine)~1.8 - 2.0Multiplet (m)4HProtons on the remaining pyrrolidine carbons, appearing in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Data for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-3 (Pyrazole)~150 - 155Quaternary carbon attached to the electron-donating pyrrolidine nitrogen, causing a significant downfield shift.
C-5 (Pyrazole)~135 - 140Tertiary carbon attached to the N-methyl group. Its shift is influenced by both nitrogen atoms in the ring.
C-4 (Pyrazole)~115 - 120Quaternary carbon bearing the electron-donating amine group, resulting in significant shielding (upfield shift).
C-2'/C-5' (Pyrrolidine)~48 - 52Carbons adjacent to the pyrrolidine nitrogen.
C-3'/C-4' (Pyrrolidine)~24 - 28The remaining aliphatic carbons of the pyrrolidine ring.
N-CH₃ (Methyl)~38 - 42Typical chemical shift for an N-methyl carbon on a pyrazole ring.

Comparative Analysis: Learning from Simpler Analogs

To ground our predictions, we can compare them to the known spectral data of a simpler, related molecule: 1-methyl-1H-pyrazol-4-amine .[3]

  • ¹H NMR of 1-methyl-1H-pyrazol-4-amine: This compound would show two singlets for the pyrazole protons (H-3 and H-5) and a singlet for the N-methyl group.

  • Impact of the Pyrrolidine Substituent: Introducing the electron-donating pyrrolidine group at the C-3 position in our target molecule replaces H-3 with a quaternary carbon (C-3). This substituent strongly influences the electronic environment, generally causing an upfield (shielding) effect on the nearby C-4 and a downfield (deshielding) effect on the attached C-3 itself. This comparison validates our prediction of a highly deshielded C-3 and a relatively shielded C-4.

Experimental Protocol for Definitive Structural Validation

Trustworthy structural elucidation is not merely about prediction; it requires empirical validation. The following protocol outlines a comprehensive approach to acquire and interpret the NMR data for 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it allows for the clear observation of exchangeable N-H protons from the amine group, which would otherwise be lost upon exchange with D₂O.[1]

    • Transfer the solution to a standard 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It will be essential to confirm the connectivity within the pyrrolidine ring (i.e., which protons are adjacent to each other).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming which proton is on which carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule.[1][4] It reveals correlations between protons and carbons that are separated by two or three bonds. This is the key to connecting the different fragments of the molecule and assigning the quaternary carbons.

The following diagram illustrates the logical workflow for this process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve 5-10 mg of Compound in 0.6 mL DMSO-d6 Acq_1D Acquire 1D Spectra (¹H, ¹³C) Prep->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D Initial Assessment Assign_HSQC Assign Protonated Carbons (HSQC) Acq_2D->Assign_HSQC Assign_1D Preliminary 1D Assignment Assign_1D->Assign_HSQC Assign_HMBC Assign Quaternary Carbons & Confirm Connectivity (HMBC) Assign_HSQC->Assign_HMBC Final Final Structure Validation Assign_HMBC->Final Unambiguous Proof

Caption: Workflow for NMR-based structural elucidation.

The Power of HMBC: Connecting the Pieces

The HMBC spectrum is the definitive tool for assembling the molecular puzzle. For 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, we would anticipate several key long-range correlations that would unequivocally confirm the proposed structure:

  • N-CH₃ Protons: These protons should show a correlation to both C-5 (a 3-bond coupling, ³J) and C-3 (a 3-bond coupling, ³J). This is crucial for assigning the pyrazole ring carbons.

  • H-5 Proton: The sole pyrazole proton should show correlations to C-4 (a 2-bond coupling, ²J) and C-3 (a 3-bond coupling, ³J).

  • Pyrrolidine Protons (H-2'/H-5'): The protons on the carbons directly attached to the pyrazole ring should show a critical correlation to C-3, confirming the point of attachment.

  • Amine Protons (NH₂): These protons may show correlations to C-4 and C-5, further solidifying the assignments.

The diagram below visualizes these essential HMBC correlations.

G p_nch3->c_c3 ³J p_nch3->c_c5 ³J p_h5->c_c3 ³J p_h5->c_c4 ²J p_pyrrolidine->c_c3 ³J

Caption: Key predicted HMBC correlations for structural confirmation.

Conclusion

The structural characterization of novel molecules like 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine demands a rigorous and systematic approach. While direct spectral data may not always be available in public databases, a combination of predictive analysis based on established chemical principles and comparative data provides a strong hypothetical framework. However, this framework must be validated empirically. The detailed experimental protocol provided herein, emphasizing the power of 2D NMR techniques like HMBC, offers a self-validating system for researchers to achieve unambiguous structural confirmation. This dual strategy of prediction and verification represents a cornerstone of modern chemical analysis, ensuring data integrity and accelerating the pace of scientific discovery.

References

  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H-pyrazol-4-amine. PubChem Compound Database. Retrieved from [Link]

  • Saes, B. W. A., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 69. Retrieved from [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 16(1), 822-834. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (n.d.). Reagents for Organic Synthesis. John Wiley & Sons. (Note: This is a general reference for organic chemistry principles).
  • Claramunt, R. M., López, C., Pérez-Torralba, M., Elguero, J., & Foces-Foces, C. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(11), 935-941. Retrieved from [Link]

  • Al-Azab, F. M., & El-Tahir, K. E. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Retrieved from [Link]

  • Kumar, A., Varala, R., & Sharma, P. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-449. Retrieved from [Link]

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  • Shehry, M. G., Abu-Hashem, A. A., & El-Torgoman, A. M. (2016). Synthesis of Novel Pyrazole-Based Heterocycles of Potential Biological Interest. Journal of Heterocyclic Chemistry, 53(5), 1475-1484. (Note: This article describes synthesis of related pyrazoles, including those with pyrrolidine moieties, providing context for synthetic routes).
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Validation

assessing the cross-reactivity and selectivity profile of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1][2][3] Its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1][2][3] Its prevalence, however, necessitates a rigorous and early assessment of a new analogue's selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for researchers to assess the cross-reactivity and selectivity of the novel compound, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine .

Given the absence of published data for this specific molecule, we will proceed not by reviewing existing literature, but by establishing a robust, multi-tiered experimental strategy. This guide will detail the requisite assays, from broad screening to in-cell target validation, enabling a thorough characterization of its biological interaction landscape. We will compare its hypothetical performance metrics against established kinase inhibitors to provide context for its potential therapeutic window.

The Strategic Importance of Selectivity Profiling

Kinase inhibitors are designed to modulate the activity of specific protein kinases, enzymes that play a pivotal role in cellular signaling.[4][5] Due to the high degree of structural conservation in the ATP-binding site across the human kinome, achieving absolute selectivity is a significant challenge.[6][7] A compound that inhibits unintended kinases can trigger a cascade of adverse effects. Therefore, a systematic evaluation of selectivity is not merely a characterization step but a critical determinant of a compound's translational potential.

Our subject, 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, features a substituted aminopyrazole core. This motif is known to interact with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[8] This structural alert immediately prioritizes a comprehensive kinome-wide screen to identify its primary target(s) and any potential off-target liabilities.

A Multi-Tiered Workflow for Comprehensive Selectivity Assessment

We propose a three-tiered approach to systematically build the selectivity profile of our compound of interest. This workflow ensures that resources are used efficiently, starting with a broad, high-throughput screen and progressively focusing on more detailed, physiologically relevant assays.

G cluster_0 Tier 1: Initial Selectivity Snapshot cluster_1 Tier 2: Potency & Affinity Determination cluster_2 Tier 3: Cellular Target Engagement T1_Start Compound of Interest (1-methyl-3-(...)pyrazol-4-amine) T1_Assay Broad Kinome Screen (e.g., KINOMEscan @ 1µM) T1_Start->T1_Assay Single High Concentration T1_Output Primary Target(s) & Significant Off-Targets T1_Assay->T1_Output Binding Data (% Inhibition) T2_Input Identified Hits from Tier 1 T1_Output->T2_Input T2_Assay Dose-Response Enzymatic Assays (e.g., Radiometric or TR-FRET) T2_Input->T2_Assay 10-point Titration T2_Output Quantitative IC50 / Ki values T2_Assay->T2_Output Potency & Affinity Data T3_Input Confirmed High-Potency Targets T2_Output->T3_Input T3_Assay Cellular Thermal Shift Assay (CETSA) T3_Input->T3_Assay Intact Cell System T3_Output Validated In-Cell Target Binding T3_Assay->T3_Output Thermal Shift Data (ΔTm)

Caption: Proposed experimental workflow for selectivity profiling.

Tier 1: Broad Kinome Screening

The initial step is to perform a high-throughput screen against a large, representative panel of human kinases. The goal is to quickly identify the primary target(s) and any potent off-targets. A competitive binding assay is an excellent choice for this purpose as it measures direct physical interaction between the compound and the kinase, independent of enzymatic activity.[4][9]

Experimental Protocol: Competitive Displacement Binding Assay (e.g., KINOMEscan)

  • Assay Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Preparation: Solubilize 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Execution:

    • The compound is screened at a single high concentration (e.g., 1 µM or 10 µM) against a panel of over 400 human kinases.

    • T7 phage-tagged kinases are incubated with the immobilized ligand and the test compound in parallel wells.

    • After equilibration, the unbound kinase-phage complexes are washed away.

    • The remaining phage are eluted, and the associated DNA is quantified by qPCR.

  • Data Analysis: The results are typically reported as "percent of control" or "percent inhibition," where a lower percentage indicates stronger binding of the test compound.

    • % Inhibition = (1 - [Test Compound Signal / DMSO Control Signal]) * 100

    • A common threshold for a significant "hit" is >90% inhibition at 1 µM.

Tier 2: Quantitative Potency and Affinity Determination

Hits identified in Tier 1 must be validated and quantified. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) for enzymatic activity or the dissociation constant (Ki) for binding affinity. Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate, remain a gold standard for their direct and robust nature.[4][5]

Experimental Protocol: In Vitro Radiometric Kinase Assay

  • Assay Principle: This assay measures the incorporation of ³²P or ³³P from [γ-³²P]ATP or [γ-³³P]ATP into a specific peptide or protein substrate by the kinase of interest.[10]

  • Reagents & Setup:

    • Kinase: Recombinant, purified enzyme of interest (primary target or off-target).

    • Substrate: A specific and efficient peptide or protein substrate for the kinase.

    • Buffer: Kinase reaction buffer containing MgCl₂, DTT, and other necessary co-factors.

    • Test Compound: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine serially diluted in DMSO to create a 10-point concentration gradient.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and test compound (or DMSO vehicle control).

    • Initiate the reaction by adding the ATP mix, containing both unlabeled ATP and [γ-³²P]ATP. The concentration of unlabeled ATP should be at or near the Km for the specific kinase to ensure physiologically relevant results.[11]

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a strong acid (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

    • Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Tier 3: Cellular Target Engagement Validation

Confirming that a compound binds to its intended target within the complex milieu of a living cell is paramount.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells or tissue lysates.[13][14] The principle is that ligand binding stabilizes the target protein, resulting in an increase in its melting temperature (Tm).[15]

CETSA_Principle cluster_0 No Drug (Control) cluster_1 With Drug (Test) cluster_2 Analysis A Target Protein (Folded) B Heat Applied (Temperature Gradient) A->B C Protein Denatures & Aggregates B->C G Measure Soluble Protein (e.g., Western Blot) D Drug-Bound Target (Stabilized) E Heat Applied (Temperature Gradient) D->E F Denaturation is Shifted to Higher Temperature E->F H Plot Melt Curves G->H I Determine ΔTm (Target Engagement) H->I

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.

    • Treat the cells with either the test compound at various concentrations or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13]

  • Lysis and Fractionation:

    • Lyse the cells via repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet) by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[16]

  • Protein Analysis:

    • Collect the supernatant and normalize the total protein concentration for all samples.

    • Analyze the amount of soluble target protein remaining at each temperature point using Western blotting with a specific antibody against the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and drug-treated samples.

    • The rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms cellular target engagement.

Comparative Analysis: Benchmarking Against Known Inhibitors

To contextualize the selectivity profile of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, its data should be compared against well-characterized inhibitors. We propose using the following as benchmarks:

  • Dasatinib: A multi-kinase inhibitor known to target BCR-ABL, SRC family kinases, and others. It serves as an example of controlled polypharmacology.

  • Lapatinib: A dual inhibitor of EGFR and HER2, representing a more focused but not entirely specific profile.

  • Tozasertib (VX-680): An Aurora kinase inhibitor with a relatively selective profile, useful for assessing specificity against a particular kinase family.

Below are templates for presenting the comparative data.

Table 1: Kinome-Wide Selectivity Comparison (Hits >90% Inhibition @ 1µM)

CompoundPrimary Target(s)Number of Off-TargetsKey Off-Target FamiliesSelectivity Score (S₁₀)
1-methyl-3-(...)-amine (Hypothetical: CDK2)(e.g., 5)(e.g., GSK3, DYRK)(e.g., 0.15)
DasatinibBCR-ABL, SRC, c-KIT>30SFKs, TEC, EPH0.32
LapatinibEGFR, ERBB2~4ACK1, GAK0.08
TozasertibAURKA, AURKB, AURKC~2FLT3, RET0.04

Selectivity Score (S₁₀) is the number of kinases inhibited >90% at 1µM divided by the total number of kinases tested.

Table 2: Quantitative Potency (IC50) Comparison on Selected Kinases (nM)

Kinase1-methyl-3-(...)-amine DasatinibLapatinibTozasertib
Primary Target
CDK2 (Hypothetical)15>10,000>10,000850
Benchmark Targets
ABL1>10,0000.6>10,000>10,000
EGFR>10,00011010.2>10,000
AURKA5,200359,8000.6
Key Off-Target
GSK3B (Hypothetical)25015>10,000>10,000

Conclusion

The journey to characterize a novel small molecule like 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine requires a disciplined, empirical approach. While its pyrazole core suggests potential as a kinase inhibitor, only a systematic investigation can reveal its true selectivity and therapeutic potential. The multi-tiered workflow detailed in this guide—from broad kinome screening to quantitative potency determination and finally to cellular target validation—provides a robust framework for generating a comprehensive and reliable selectivity profile. By benchmarking the resulting data against established inhibitors, researchers can make informed decisions about the future development of this promising compound.

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  • Journal of Chemical and Pharmaceutical Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available from: [Link]

  • Asian Journal of Chemistry. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Available from: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]

  • eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways.... Available from: [Link]

  • PubChem. (n.d.). SID 249565626. Available from: [Link]

  • PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Available from: [Link]

  • PubChemLite. (n.d.). 1-(1-methyl-1h-pyrazol-3-yl)pyrrolidin-3-amine. Available from: [Link]

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Comparative

Comparative In Vivo Efficacy Guide: Oclacitinib (1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine Scaffold)

The following guide provides a comprehensive comparative analysis of the in vivo efficacy of Oclacitinib (the active pharmaceutical ingredient derived from the scaffold 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine ) v...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive comparative analysis of the in vivo efficacy of Oclacitinib (the active pharmaceutical ingredient derived from the scaffold 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine ) versus standard-of-care (SoC) agents.

Executive Summary & Compound Identity

1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is the critical pharmacophore and synthetic intermediate for Oclacitinib (Trade Name: Apoquel), a first-in-class Janus Kinase (JAK) inhibitor approved for the control of pruritus and atopic dermatitis in dogs.

While the amine itself is a chemical building block, its structural integration into the final Oclacitinib molecule confers the drug's high selectivity for JAK1 . This guide analyzes the in vivo performance of Oclacitinib, focusing on its comparative efficacy against traditional therapies: Prednisolone (corticosteroid) and Cyclosporine (immunosuppressant).

Compound Feature Details
Chemical Scaffold 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine (Key Intermediate)
Active Drug Oclacitinib (as Oclacitinib Maleate)
Mechanism of Action Selective JAK1 Inhibitor (Blocks IL-31 signaling)
Primary Indication Pruritus associated with allergic dermatitis; Atopic Dermatitis
Standard of Care (SoC) Prednisolone, Cyclosporine (Atopica), Lokivetmab (Cytopoint)
Mechanism of Action: The JAK-STAT Pathway

Oclacitinib functions by inhibiting the Janus Kinase (JAK) enzymes, specifically JAK1 .[1] This inhibition blocks the signaling of key pruritogenic (itch-inducing) and proinflammatory cytokines, most notably Interleukin-31 (IL-31) .[1]

Unlike corticosteroids (which affect a broad range of inflammatory pathways) or cyclosporine (which inhibits calcineurin), Oclacitinib targets the specific neuronal and immune pathways responsible for itch and inflammation with a faster onset of action.

Signaling Pathway Diagram

The following diagram illustrates the blockage of the IL-31 signaling cascade by Oclacitinib.

JAK_Pathway Cytokine IL-31 (Pruritogenic Cytokine) Receptor IL-31 Receptor Complex Cytokine->Receptor Binds JAK1 JAK1 Enzyme Receptor->JAK1 Activates STAT STAT Transcription Factors JAK1->STAT Phosphorylation (Blocked) Oclacitinib Oclacitinib (Inhibitor) Oclacitinib->JAK1 INHIBITS (Blockade) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation (Blocked) Effect Pruritus & Inflammation Nucleus->Effect Expression (Downregulated)

Caption: Oclacitinib selectively inhibits JAK1, preventing the phosphorylation of STAT proteins and blocking the transcription of pruritogenic genes downstream of IL-31.

Comparative Efficacy Analysis

This section evaluates Oclacitinib against SoC drugs based on pivotal randomized, blinded clinical trials.

Comparison A: Oclacitinib vs. Prednisolone (Short-Term Efficacy)
  • Context: Prednisolone is the "gold standard" for rapid itch relief but carries significant long-term side effects (polyuria, polydipsia, muscle wasting).

  • Finding: Oclacitinib demonstrates comparable speed of onset to prednisolone but with a superior safety profile for long-term use.

MetricOclacitinib (0.4–0.6 mg/kg BID)Prednisolone (0.5–1.0 mg/kg QD/BID)Advantage
Onset of Action < 4 Hours< 4 HoursEqual (Both rapid)
Day 14 Pruritus Reduction ~65-70% reduction~70-75% reductionComparable
Side Effects (Short Term) GI upset (mild)Polyuria, Polydipsia, PolyphagiaOclacitinib
Long-Term Safety High (Maintenance feasible)Low (Must taper)Oclacitinib
Comparison B: Oclacitinib vs. Cyclosporine (Long-Term Efficacy)
  • Context: Cyclosporine (Atopica) is a standard for chronic atopic dermatitis but has a slow onset of action (4–6 weeks).

  • Finding: Oclacitinib is significantly faster than cyclosporine.

MetricOclacitinibCyclosporineAdvantage
Time to Clinical Remission 1–2 Weeks4–6 WeeksOclacitinib (Much Faster)
GI Adverse Events Low incidenceHigh incidence (Vomiting/Diarrhea)Oclacitinib
Efficacy at Day 28 High (>60% reduction in PVAS)Moderate (building up)Oclacitinib
Data Summary: Pruritus Visual Analog Scale (PVAS)

Data derived from Cosgrove et al. (2013) and Gadeyne et al. (2014).

TimepointOclacitinib (% Reduction)Placebo (% Reduction)Prednisolone (% Reduction)
4 Hours 28.5%3.2%N/A
Day 1 45.8%5.1%~45%
Day 14 66.7%8.9%~70%
Experimental Protocols for Validation

To replicate or validate these findings, researchers utilize the Pruritus Visual Analog Scale (PVAS) and CADESI-04 (Canine Atopic Dermatitis Extent and Severity Index) protocols.

Protocol 1: In Vivo Pruritus Assessment (PVAS)

This protocol quantifies the subjective symptom of "itch" in a reproducible manner.

  • Selection: Enroll subjects with a history of chronic atopic dermatitis and a baseline PVAS score

    
     40mm (on a 100mm scale).
    
  • Washout: Ensure a 2-week washout period for antihistamines and a 4-week washout for systemic steroids/cyclosporine.

  • Dosing:

    • Group A (Test): Oclacitinib 0.4–0.6 mg/kg orally, twice daily (BID) for 14 days, then once daily (SID).

    • Group B (Control): Placebo or Active Comparator (e.g., Prednisolone 0.5 mg/kg).

  • Scoring: Owners mark a 100mm line representing the severity of itch (0 = No Itch, 100 = Constant Itch).

  • Timing: Scores recorded at Baseline, 4h, 12h, 24h, Day 7, Day 14, and Day 28.

  • Endpoint: Success is defined as a

    
     50% reduction from baseline PVAS.
    
Protocol 2: CADESI-04 Lesion Scoring

This protocol objectively measures skin lesions (erythema, lichenification, excoriation).

  • Body Mapping: Divide the body into 62 distinct regions.

  • Scoring: A blinded clinician scores each region for three parameters:

    • Erythema (0–3)[2]

    • Lichenification (0–3)

    • Excoriation/Alopecia (0–3)

  • Calculation: Sum the scores (Max score = 186).

  • Analysis: Compare the mean percentage reduction in CADESI-04 scores between groups at Day 14 and Day 28.

Experimental Workflow Diagram

The following diagram outlines the standard randomized controlled trial (RCT) workflow for validating Oclacitinib efficacy.

Clinical_Trial cluster_Arms Treatment Arms Screening Screening (PVAS > 40mm) Randomization Randomization (1:1 Ratio) Screening->Randomization Arm_A Group A: Oclacitinib (0.4-0.6 mg/kg BID) Randomization->Arm_A Arm_B Group B: Placebo / SoC (Prednisolone) Randomization->Arm_B Assess_D0 Day 0 Baseline PVAS/CADESI Arm_A->Assess_D0 Arm_B->Assess_D0 Assess_D14 Day 14 Primary Endpoint (Switch to SID) Assess_D0->Assess_D14 BID Dosing Phase Assess_D28 Day 28 Long-term Efficacy Assess_D14->Assess_D28 Maintenance Phase

Caption: Workflow for a randomized, blinded efficacy study comparing Oclacitinib against Placebo or SoC, highlighting the critical transition from BID to SID dosing at Day 14.

References
  • Gonzales, A. J., et al. (2014).[1] "Oclacitinib (APOQUEL) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy."[1] Journal of Veterinary Pharmacology and Therapeutics, 37(4), 317-324.[1]

  • Cosgrove, S. B., et al. (2013). "Efficacy and safety of oclacitinib for the control of pruritus and associated skin lesions in dogs with canine allergic dermatitis." Veterinary Dermatology, 24(5), 479-e114.[1]

  • Gadeyne, C., et al. (2014). "Efficacy of oclacitinib (Apoquel®) compared with prednisolone for the control of pruritus and clinical signs associated with allergic dermatitis in client-owned dogs in Australia." Veterinary Dermatology, 25(6), 512-e86.

  • Little, P. R., et al. (2015). "A blinded, randomized clinical trial comparing the efficacy and safety of oclacitinib and cyclosporine for the control of atopic dermatitis in client-owned dogs." Veterinary Dermatology, 26(1), 23-e8.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

The aminopyrazole scaffold is a versatile framework in medicinal chemistry, recognized for its potential in developing a range of pharmacologically active agents.[1][2] However, this utility necessitates a thorough under...

Author: BenchChem Technical Support Team. Date: February 2026

The aminopyrazole scaffold is a versatile framework in medicinal chemistry, recognized for its potential in developing a range of pharmacologically active agents.[1][2] However, this utility necessitates a thorough understanding of the potential hazards associated with its handling. This document serves as a procedural guide to mitigate those risks effectively.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the absence of a dedicated SDS, we will infer potential hazards from analogous compounds. Structurally related aminopyrazoles, such as 3-Aminopyrazole and 3-Amino-1-methyl-1H-pyrazole, are classified as causing skin and serious eye irritation.[3][4] Some may also cause respiratory irritation.[4][5][6][7] Aromatic amines, as a class, warrant careful handling due to potential toxicological effects. Therefore, it is prudent to treat 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine with a high degree of caution.

Summary of Inferred Hazards:

  • Skin Irritation: Potential to cause redness, itching, or inflammation upon contact.[3][4]

  • Eye Irritation: High likelihood of causing serious irritation or damage if direct contact occurs.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5][6][7]

  • Unknown Toxicity: The full toxicological profile has not been thoroughly investigated.[6][8]

Given these potential hazards, all work with this compound must be preceded by a task-specific risk assessment and performed within a designated area, such as a certified chemical fume hood, to minimize exposure.[9][10]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE is the most critical factor in mitigating the risks associated with handling this compound. Minimum PPE requirements for any work in a laboratory with hazardous chemicals include a lab coat, safety glasses, long pants, and closed-toe shoes.[9][11] The following table outlines the specific PPE required for various tasks involving 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine.

Task Hand Protection Eye/Face Protection Body & Respiratory Protection
Weighing/Handling Solid Double-gloved disposable nitrile gloves.[9]Chemical splash goggles and a face shield.[12][13]Flame-resistant lab coat.[11][13] Work must be performed in a chemical fume hood.[10]
Preparing Solutions Double-gloved disposable nitrile gloves.Chemical splash goggles.[13]Flame-resistant lab coat.
Transferring Solutions Single pair of disposable nitrile gloves.Safety glasses with side shields.[9]Flame-resistant lab coat.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This workflow emphasizes a conservative approach, prioritizing safety in the face of unknown variables.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls start Start: Handling 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine assess_task Assess Task: Weighing, Dissolving, or Transfer? start->assess_task weighing Task: Weighing Solid assess_task->weighing Weighing dissolving Task: Preparing Solution assess_task->dissolving Dissolving transferring Task: Transferring Liquid assess_task->transferring Transferring assess_scale Assess Scale: <1g, 1-10g, or >10g? ppe_high Required Controls: - Chemical Fume Hood - Face Shield & Goggles - Double Nitrile Gloves - FR Lab Coat weighing->ppe_high ppe_medium Required PPE: - Chemical Splash Goggles - Double Nitrile Gloves - FR Lab Coat dissolving->ppe_medium ppe_low Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat transferring->ppe_low

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Operational and Disposal Plans

Adherence to a strict, documented procedure is paramount for safety and reproducibility.

Handling and Use Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.[10]

  • Weighing: Conduct all weighing of the solid material within the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Dissolving: Add solvent to the solid in a controlled manner to avoid splashing. If sonication is required, ensure the vessel is capped.

  • Post-Handling: After use, decontaminate the work surface. Remove the outer pair of gloves (if double-gloving) before touching any surfaces outside the fume hood, such as your lab notebook or computer.[11] Wash hands thoroughly with soap and water after the procedure is complete.[3][5]

Spill Management

In the event of a spill, evacuate non-essential personnel from the immediate area.[12] For a small spill contained within the fume hood, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to soak up the material. Place all contaminated materials into a sealed, labeled hazardous waste container. For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.

Chemical Waste Disposal Plan

Proper disposal is a critical final step to protect both personnel and the environment.[8]

  • Waste Segregation: All materials contaminated with 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, including gloves, weigh boats, and absorbent pads, must be disposed of as hazardous chemical waste. Do not mix this waste with other waste streams.[8]

  • Containerization: Collect all solid and liquid waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.[8] The label must include the full chemical name: "Hazardous Waste: 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine".[12]

  • Final Disposal: Arrange for the collection of the hazardous waste container through your institution's EHS department.[12] The final disposal method will likely involve high-temperature incineration at a licensed facility to ensure complete destruction of the compound.[8] Under no circumstances should this chemical or its waste be allowed to enter drains or waterways.[7][12]

By implementing these rigorous safety protocols, researchers can confidently work with 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.Benchchem.
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  • Personal Protective Equipment in Chemistry.Environmental Health and Safety, Dartmouth College.
  • Personal Protective Equipment.Department of Chemistry and Biochemistry, University of Arizona.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.Lab Manager.
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  • SAFETY DATA SHEET - 3-Amino-1-phenyl-1H-pyrazole.Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Methyl-1-phenyl-1H-pyrazol-5-amine.Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET - 3-Aminopyrazole.Fisher Scientific.
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  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

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